Bactobolin C
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C14H20Cl2N2O5 |
|---|---|
Peso molecular |
367.2 g/mol |
Nombre IUPAC |
(2R)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide |
InChI |
InChI=1S/C14H20Cl2N2O5/c1-5(17)11(21)18-10-7-3-6(19)4-8(20)9(7)12(22)23-14(10,2)13(15)16/h5-7,10,13,19-20H,3-4,17H2,1-2H3,(H,18,21)/t5-,6+,7-,10-,14+/m1/s1 |
Clave InChI |
JSRXKUDJDNEKAW-LUYFLQJWSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Natural Provenance of Bactobolin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bactobolin (B605904) C is a member of the bactobolin family of polyketide-peptide natural products, which have garnered significant interest due to their potent cytotoxic and antibiotic activities. This technical guide provides an in-depth overview of the discovery of Bactobolin C, its natural source, and the methodologies employed for its isolation and characterization. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug discovery.
Discovery and Natural Source
The story of this compound's discovery is intertwined with the broader exploration of the chemical arsenal (B13267) of the Gram-negative bacterium, Burkholderia thailandensis. While the parent compound, bactobolin, was first reported in 1979 from a Pseudomonas species, a family of related compounds, including this compound, was later isolated from Burkholderia thailandensis E264.[1][2] This discovery was the result of a collaborative effort between the Greenberg and Clardy laboratories, which focused on quorum-sensing-regulated secondary metabolite production in this bacterium.[2]
Their research revealed that the biosynthesis of bactobolins is under the control of the BtaR2-BtaI2 quorum-sensing system.[2] This regulatory mechanism ensures that the production of these potent antibiotics is coordinated with bacterial population density. The initial investigation led to the isolation and characterization of four bactobolin analogs: A, B, C, and D.[2] this compound is structurally distinct from Bactobolin A by the absence of a hydroxyl group at the C-5 position.[2]
The natural producer, Burkholderia thailandensis, is a soil-dwelling bacterium that is closely related to the pathogenic species Burkholderia pseudomallei and Burkholderia mallei. The production of bactobolins is thought to play a role in the ecological competition and survival of B. thailandensis in its natural habitat.
Physicochemical and Spectroscopic Data
The structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀Cl₂N₂O₅ | [2] |
| Molecular Weight | 382.23 g/mol | [2] |
| Appearance | White amorphous powder | [2] |
Table 2: NMR Spectroscopic Data for this compound (in D₂O)
| Position | ¹H NMR (δ, ppm, mult., J in Hz) | ¹³C NMR (δ, ppm) |
| 1 | - | 175.8 |
| 2 | 1.39 (d, 7.2) | 18.2 |
| 3 | - | 77.9 |
| 4 | 4.31 (d, 10.0) | 59.1 |
| 4a | 2.65 (m) | 40.5 |
| 5 | 1.85 (m), 2.15 (m) | 30.1 |
| 6 | 4.15 (m) | 68.2 |
| 7 | 2.10 (m), 2.35 (m) | 35.5 |
| 8 | - | 170.1 |
| 8a | - | 102.9 |
| 9 | 1.45 (s) | 22.1 |
| 10 | 6.55 (s) | 88.1 |
| 1' | 4.10 (q, 7.2) | 52.1 |
| 2' | - | 174.2 |
Note: NMR data is based on the reported data for the bactobolin family and may require further confirmation for this compound specifically.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | 383.0822 | 383.0824 |
Experimental Protocols
The following protocols are based on the methods described for the isolation of the bactobolin family from Burkholderia thailandensis and general chromatographic techniques.
Culturing of Burkholderia thailandensis E264
-
Media Preparation: Prepare Luria-Bertani (LB) broth.
-
Inoculation: Inoculate a starter culture of B. thailandensis E264 in 50 mL of LB broth and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Use the starter culture to inoculate 4 L of LB broth in a 6 L flask.
-
Incubation: Incubate the large-scale culture at 30°C for 48 hours with vigorous shaking. A lower incubation temperature has been shown to enhance bactobolin production.
Extraction of Bactobolins
-
Cell Removal: Centrifuge the culture at 8,000 x g for 20 minutes to pellet the bacterial cells.
-
Supernatant Collection: Decant and collect the supernatant, which contains the secreted bactobolins.
-
Acidification and Adsorption: Adjust the pH of the supernatant to 2.5 with 6 M HCl. Add Diaion HP-20 resin (20 g/L of supernatant) and stir for 2 hours at room temperature to adsorb the bactobolins.
-
Elution: Filter the resin and wash with deionized water. Elute the bound compounds with methanol (B129727).
-
Concentration: Evaporate the methanol under reduced pressure to obtain a crude extract.
Purification of this compound
The purification of this compound from the crude extract is a multi-step process involving several chromatographic techniques.
-
Initial Fractionation (Sephadex LH-20):
-
Column: Sephadex LH-20 column (5 x 100 cm).
-
Mobile Phase: Methanol.
-
Procedure: Dissolve the crude extract in a minimal volume of methanol and load it onto the column. Elute with methanol at a flow rate of 2 mL/min. Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC. Pool fractions containing compounds with similar retention factors to the bactobolin standards.
-
-
Intermediate Purification (Reversed-Phase Flash Chromatography):
-
Column: C18 reversed-phase flash chromatography column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (both containing 0.1% formic acid).
-
Procedure: Dissolve the partially purified fractions in the initial mobile phase and load onto the column. Elute with a linear gradient of increasing acetonitrile concentration. Monitor the elution profile using a UV detector at 254 nm. Collect fractions containing the target compounds.
-
-
Final Purification (Reversed-Phase HPLC):
-
Column: Preparative C18 HPLC column (e.g., 20 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or shallow gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid). The exact conditions need to be optimized based on analytical HPLC.
-
Procedure: Inject the fractions from the flash chromatography onto the preparative HPLC system. Collect the peak corresponding to this compound.
-
Desalting: Desalt the purified this compound by passing it through a small C18 cartridge, washing with water, and eluting with methanol.
-
Lyophilization: Lyophilize the final eluate to obtain pure this compound as a white amorphous powder.
-
Mechanism of Action: Inhibition of Protein Synthesis
Bactobolins exert their biological activity by inhibiting protein synthesis in both prokaryotic and eukaryotic cells. The primary molecular target has been identified as the 50S ribosomal subunit, specifically the ribosomal protein L2.[3][4]
Binding of bactobolin to the L2 protein is believed to induce a conformational change in the ribosome, which interferes with the translocation step of elongation. While the crystal structure of this compound in complex with the ribosome has not been determined, studies on the closely related Bactobolin A provide valuable insights into the mechanism.
The binding site of Bactobolin A is located in a pocket formed by ribosomal RNA and the L2 protein. This binding event sterically hinders the movement of the peptidyl-tRNA from the A-site to the P-site, thereby stalling the ribosome and halting protein synthesis. This ultimately leads to cell death.
Conclusion
This compound, a natural product from Burkholderia thailandensis, represents a promising scaffold for the development of novel antibiotics and anticancer agents. This technical guide has provided a comprehensive overview of its discovery, natural source, and the methodologies for its isolation and characterization. The detailed experimental protocols and mechanistic insights are intended to facilitate further research into this fascinating family of molecules and accelerate the translation of these findings into therapeutic applications.
References
An In-depth Technical Guide to the Biosynthetic Pathway of Bactobolin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bactobolin (B605904) C, a member of the bactobolin family of antibiotics, is a polyketide-peptide hybrid natural product with significant cytotoxic and antimicrobial properties.[1] Produced by Burkholderia thailandensis E264, this class of molecules has garnered interest for its potential as a therapeutic agent.[2] Understanding the intricate biosynthetic pathway of Bactobolin C is paramount for endeavors in metabolic engineering to enhance its production and for the generation of novel analogs with improved pharmacological profiles. This technical guide provides a comprehensive overview of the biosynthetic pathway, including the key enzymatic players, their proposed functions, and detailed experimental protocols to facilitate further research in this area.
The Bactobolin Biosynthetic Gene Cluster (bta)
The biosynthesis of bactobolins is orchestrated by a dedicated gene cluster, designated as bta.[3] This cluster houses the genes encoding the requisite non-ribosomal peptide synthetase (NRPS), polyketide synthase (PKS), and various tailoring enzymes responsible for the assembly and modification of the bactobolin scaffold.[2] The production of bactobolins, including this compound, is regulated by the BtaR2-BtaI2 quorum-sensing system, which responds to acyl-homoserine lactones.[3]
Core Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three key stages: 1) formation of the unusual non-proteinogenic amino acid precursor, 3-hydroxy-4,4-dichloro-L-valine; 2) assembly of the polyketide-peptide backbone by the NRPS-PKS machinery; and 3) post-PKS modifications leading to the final this compound structure.
Formation of 3-hydroxy-4,4-dichloro-L-valine
The biosynthesis of this compound commences with the formation of the unique starter unit, 3-hydroxy-4,4-dichloro-L-valine. This process is initiated by the adenylation domain-containing enzyme BtaE , which activates L-valine. The activated valine is then tethered to the peptidyl carrier protein (PCP) domain of BtaD . The subsequent chlorination and hydroxylation steps are catalyzed by a series of enzymes, including the putative halogenase BtaC and hydroxylase BtaA , to yield the dichlorinated and hydroxylated valine precursor.
NRPS-PKS Assembly Line
The modified valine residue is then handed over to the main NRPS-PKS assembly line. The core backbone of bactobolin is assembled through the coordinated action of a series of NRPS and PKS modules. While the precise order of all modules is still under investigation, it is known that the NRPS components are responsible for incorporating amino acid building blocks, and the PKS modules extend the chain with malonyl-CoA derived extender units. Key enzymes in this assembly line include BtaK , BtaL , BtaM , BtaN , and BtaO .
Post-PKS Modifications and Release
Following the assembly of the polyketide-peptide chain, a series of tailoring reactions occur to furnish the final bactobolin structure. The enzyme BtaU , a putative Fe(II)/α-ketoglutarate-dependent hydroxylase, is responsible for the hydroxylation at the C-5 position, a key modification distinguishing different bactobolin analogs. The final cyclization and release of the bactobolin core from the enzymatic assembly line are thought to be catalyzed by a thioesterase, potentially BtaP , which shows homology to β-lactamases. The diversity within the bactobolin family, including this compound, arises from the promiscuity of certain enzymes within the pathway, such as the variable incorporation of alanine (B10760859) residues and differential hydroxylation and chlorination patterns.
Molecular Formula of this compound: C₁₄H₂₀Cl₂N₂O₆
Molecular Weight of this compound: 383.22 g/mol
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data on the enzyme kinetics and specific yields of this compound. The following table summarizes the type of data that is crucial for a comprehensive understanding and metabolic engineering of the pathway. Further research is required to populate this table with specific experimental values.
| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Product(s) | Reference |
| BtaE | L-Valine, ATP | Data not available | Data not available | Data not available | Valyl-AMP | |
| BtaC | Valine-BtaD | Data not available | Data not available | Data not available | Dichlorovaline-BtaD | |
| BtaA | Dichlorovaline-BtaD | Data not available | Data not available | Data not available | 3-hydroxy-4,4-dichloro-L-valine-BtaD | |
| BtaU | Bactobolin precursor | Data not available | Data not available | Data not available | 5-hydroxy-bactobolin | |
| BtaP | Bactobolin-PCP | Data not available | Data not available | Data not available | Bactobolin |
Table 1: Key Enzymes in this compound Biosynthesis and Required Kinetic Data. This table highlights the key enzymes for which kinetic data is needed to fully characterize the biosynthetic pathway.
| Condition | Bactobolin A (µg/mL) | Bactobolin B (µg/mL) | This compound (µg/mL) | Bactobolin D (µg/mL) | Reference |
| Wild-type B. thailandensis E264 | Data not available | Data not available | Data not available | Data not available | |
| ΔbtaU mutant | Not detected | Not detected | Data not available | Data not available | |
| Overexpression of bta cluster | Data not available | Data not available | Data not available | Data not available |
Table 2: Production of Bactobolin Analogs. This table illustrates the type of quantitative data on product yields that is essential for understanding the flux through the pathway and the impact of genetic modifications.
Experimental Protocols
Gene Knockout in Burkholderia thailandensis
This protocol outlines the general steps for creating a gene knockout mutant in B. thailandensis to investigate the function of a specific gene in the bactobolin biosynthetic pathway. This method utilizes λ Red recombineering.
a. Generation of the Knockout Cassette:
-
Design primers with 40-45 bp homology arms flanking the gene of interest and sequences to amplify a selectable marker (e.g., a resistance cassette like pheS-gat).
-
Perform PCR to amplify the knockout cassette using the designed primers and a template plasmid carrying the selectable marker.
-
Purify the PCR product.
b. Preparation of Electrocompetent B. thailandensis:
-
Grow B. thailandensis harboring a plasmid expressing the λ Red recombinase proteins (e.g., pKaKa1) to mid-log phase in LB broth.
-
Induce the expression of the λ Red proteins by adding the appropriate inducer (e.g., L-arabinose).
-
Wash the cells multiple times with ice-cold sterile water or 10% glycerol (B35011) to make them electrocompetent.
c. Electroporation and Selection:
-
Mix the purified knockout cassette with the electrocompetent B. thailandensis cells.
-
Perform electroporation using a gene pulser.
-
Recover the cells in SOC medium and plate on selective agar (B569324) containing the appropriate antibiotic or counter-selective agent (e.g., glyphosate (B1671968) for the gat marker).
-
Incubate the plates until colonies appear.
d. Verification of Mutants:
-
Confirm the correct integration of the knockout cassette and deletion of the target gene by colony PCR using primers flanking the gene of interest and internal to the resistance cassette.
-
Further verify the knockout by Southern blot analysis or whole-genome sequencing.
In Vitro Characterization of NRPS Adenylation Domain Activity
This protocol provides a framework for the in vitro characterization of the adenylation (A) domain of an NRPS enzyme, such as BtaE, to determine its substrate specificity and kinetic parameters.
a. Recombinant Protein Expression and Purification:
-
Clone the gene encoding the adenylation domain of interest into an expression vector with a purification tag (e.g., His-tag).
-
Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).
-
Induce protein expression with IPTG and grow the culture at an optimal temperature.
-
Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
b. Adenylation Assay (ATP-PPi Exchange Assay):
-
Set up a reaction mixture containing the purified A-domain enzyme, the amino acid substrate (e.g., L-valine), ATP, and ³²P-labeled pyrophosphate (PPi).
-
Incubate the reaction at an optimal temperature.
-
Quench the reaction at different time points by adding a stop solution.
-
Separate the radiolabeled ATP from the unincorporated ³²P-PPi using activated charcoal.
-
Quantify the amount of incorporated radioactivity in ATP using a scintillation counter.
-
Calculate the initial reaction rates and determine the kinetic parameters (K_m and k_cat) by fitting the data to the Michaelis-Menten equation.
Isotopic Labeling for Precursor Incorporation Studies
This protocol describes a general approach for using stable isotope-labeled precursors to trace their incorporation into the this compound molecule, confirming the building blocks of the pathway.
a. Culture Conditions and Labeled Precursor Feeding:
-
Grow a culture of B. thailandensis E264 in a defined minimal medium.
-
Supplement the medium with a stable isotope-labeled precursor, such as [¹³C]-L-valine or [¹³C]-acetate, at a known concentration.
-
Grow a parallel control culture without the labeled precursor.
-
Incubate the cultures under conditions known to induce bactobolin production.
b. Extraction of Bactobolins:
-
After a suitable incubation period, harvest the culture supernatant by centrifugation.
-
Extract the bactobolins from the supernatant using a suitable organic solvent (e.g., ethyl acetate) or by solid-phase extraction.
-
Concentrate the crude extract.
c. LC-MS Analysis:
-
Analyze the crude extracts from both the labeled and unlabeled cultures by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the mass spectra of the this compound peak from the labeled and unlabeled samples.
-
An increase in the molecular weight of this compound in the labeled sample corresponding to the mass of the incorporated isotope confirms the precursor-product relationship.
-
Fragmentation analysis (MS/MS) can be used to determine the specific location of the incorporated isotope within the molecule.
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Workflow for gene knockout in B. thailandensis.
Caption: Workflow for in vitro characterization of an NRPS A-domain.
Conclusion
The biosynthetic pathway of this compound is a complex and fascinating example of microbial natural product assembly. While the key enzymatic players and the general sequence of events have been elucidated, significant gaps remain in our quantitative understanding of the pathway. The detailed experimental protocols and the conceptual framework provided in this guide are intended to serve as a valuable resource for researchers aiming to further unravel the intricacies of bactobolin biosynthesis. Such knowledge is essential for the rational design of metabolic engineering strategies to improve the production of these promising antibiotic candidates and to generate novel, more potent derivatives for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemistry and Biology of Bactobolin: A 10-Year Collaboration with Natural Product Chemist Extraordinaire Jon Clardy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quorum-Sensing-Regulated Bactobolin Production by Burkholderia thailandensis E264 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ribosomal Mechanism of Action of Bactobolin C
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bactobolin C is a potent polyketide-peptide antibiotic produced by the bacterium Burkholderia thailandensis. It exhibits broad-spectrum activity against both bacteria and eukaryotic cells by inhibiting protein synthesis. This guide elucidates the molecular mechanism by which this compound targets the bacterial ribosome. Structural and genetic studies have revealed that Bactobolin binds to a novel site on the large 50S ribosomal subunit, distinct from the binding sites of most known antibiotics. Its binding induces a conformational change that displaces the transfer RNA (tRNA) molecule from the peptidyl (P) site, thereby stalling translation. Resistance to Bactobolin is conferred by specific mutations in the ribosomal protein uL2, confirming its crucial role in the antibiotic's binding and action. This document provides a comprehensive overview of its binding site, the functional consequences of its interaction with the ribosome, quantitative activity data, and the detailed experimental protocols used to uncover this mechanism.
Core Mechanism of Action
The inhibitory action of this compound stems from its direct interaction with the 70S ribosome, the central machinery of protein synthesis in bacteria. Unlike many antibiotics that target the peptidyl transferase center (PTC) or the decoding center, Bactobolin acts on a unique site within the 50S subunit.
The Bactobolin Binding Site
Structural analysis via X-ray crystallography has pinpointed the Bactobolin A (a close analog of this compound) binding site to a previously unseen pocket on the 50S subunit.[1][2][3] This site is located at the interface of the P site and the exit tunnel.
The key molecular interactions are:
-
23S rRNA: The antibiotic is primarily coordinated by helix 73 of the 23S ribosomal RNA (rRNA).[1][2] A magnesium ion (Mg²⁺) plays a critical role, bridging Bactobolin's lactone carbonyl and enol hydroxyl groups with nucleotide A2613.[1] Additional contacts are made with C2085, U2449, A2611, and C2612.[1]
-
Ribosomal Protein uL2: While direct binding contacts are predominantly with rRNA, the ribosomal protein uL2 is essential for stabilizing the binding pocket.[4] Specifically, residue E236 of uL2 helps to stabilize nucleotide A2450, which in turn interacts with the hydroxy-valine moiety of Bactobolin.[5] The central role of uL2 is unequivocally demonstrated by the fact that spontaneous resistance mutations consistently map to its gene, rplB.[1][6][7]
Functional Consequences of Binding
The binding of this compound to the ribosome has a profound and specific effect on the translation elongation cycle.
-
Displacement of P-site tRNA: The most significant consequence of Bactobolin binding is the physical displacement of the tRNA molecule situated in the P site.[1][2][4]
-
Distortion of the CCA-end: The antibiotic sterically clashes with the CCA-end of the P-site tRNA, forcing it to shift towards the aminoacyl (A) site.[1][5] This distortion prevents the proper positioning of the peptidyl-tRNA, which is essential for peptide bond formation and subsequent translocation steps.
-
Inhibition of Translation: By locking the P-site tRNA in a non-productive conformation, Bactobolin effectively stalls the ribosome, leading to a complete halt in protein synthesis.[1][2] Although it binds to a different location, its mechanism of displacing the P-site tRNA is functionally similar to the antibiotic Blasticidin S.[1][2][3]
References
- 1. Bactobolin Resistance Is Conferred by Mutations in the L2 Ribosomal Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bactobolin A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bactobolin A binds to a site on the 70S ribosome distinct from previously seen antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bactobolin resistance is conferred by mutations in the L2 ribosomal protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
An In-depth Technical Guide to the Antibacterial Spectrum of Bactobolin C
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides a detailed overview of the antibacterial activity of Bactobolin (B605904) C, a natural polyketide-peptide antibiotic. It includes quantitative data on its spectrum of activity, the experimental methods used for its determination, and an elucidation of its molecular mechanism of action.
Introduction
Bactobolin C is a member of the bactobolin family of antibiotics, which are produced by the bacterium Burkholderia thailandensis.[1][2] These compounds are noted for their complex chemical structures and potent biological activities.[2][3] this compound, along with its analogue Bactobolin A, has demonstrated significant broad-spectrum antibacterial activity against a range of pathogenic and environmental bacteria, including strains with existing antibiotic resistance.[1][4] This guide synthesizes the available data to present a comprehensive technical resource on the antibacterial profile of this compound.
Antibacterial Spectrum of this compound
The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.[5] this compound has shown potent activity, particularly against Gram-positive bacteria and various Proteobacteria species.[1][4]
Data Presentation: MIC Values
The following table summarizes the MIC values of this compound against a panel of bacterial species, as determined in a key study by Chandler et al. (2012). For comparative purposes, values for Bactobolin A and B are also included.
| Bacterial Species | Strain | Bactobolin A MIC (μg/ml) | Bactobolin B MIC (μg/ml) | This compound MIC (μg/ml) |
| Gram-positive | ||||
| Bacillus subtilis | PY79 | 0.2 ± 0 | >256 | 0.8 ± 0.3 |
| Staphylococcus aureus | UAMS-1 | 3 ± 0 | >256 | 12 ± 2 |
| S. aureus (VISA) | Mu50 | 3 ± 0 | >256 | 12 ± 2 |
| Streptococcus pyogenes | HSC5 | 0.8 ± 0.3 | 256 ± 0 | 3 ± 0 |
| Proteobacteria | ||||
| Acinetobacter baumannii | ATCC 17978 | 12 ± 2 | >256 | 21 ± 4 |
| Chromobacterium violaceum | CV026 | 21 ± 4 | >256 | 43 ± 11 |
| Escherichia coli | DH5α | 12 ± 2 | >256 | 43 ± 11 |
| Pseudomonas aeruginosa | PA14 | 12 ± 2 | >256 | 43 ± 11 |
| Vibrio cholerae | C6706 | 6 ± 0 | >256 | 21 ± 4 |
| Yersinia pestis | KIM5 | 6 ± 0 | >256 | 21 ± 4 |
| Other | ||||
| Burkholderia mallei | ATCC 23344 | >256 | >256 | >256 |
| Burkholderia pseudomallei | 1026b | >256 | >256 | >256 |
| Data sourced from Chandler et al. (2012).[1] Values are presented as the mean of three biological replicates ± the range. |
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting protein synthesis.[2] Its molecular target is a novel and distinct site on the bacterial ribosome.[6]
Signaling Pathway: Inhibition of Protein Synthesis
This compound specifically targets the 50S ribosomal subunit.[1] Structural and mutational studies have identified its binding site as the ribosomal protein L2 (encoded by the rplB gene).[1][2] By binding to the L2 protein, this compound interferes with the peptidyl transfer center (PTC) of the ribosome, effectively blocking the crucial step of peptide bond formation during translation.[2][6] This inhibition halts protein production, leading to bacterial growth arrest (bacteriostatic effect) or cell death (bactericidal effect). The resistance mutations that have been identified map to the C-terminus of the L2 protein.[2] Notably, these mutations do not confer resistance to other common ribosome-targeting antibiotics like chloramphenicol (B1208) or linezolid, indicating a unique mechanism of action for the bactobolin family.[2]
Caption: Mechanism of this compound action on the bacterial ribosome.
Experimental Protocols
The quantitative data presented in this guide were obtained through standardized antimicrobial susceptibility testing. The primary method used is the broth microdilution assay.
Protocol: Broth Microdilution MIC Assay
This method determines the MIC of an antimicrobial agent by testing its effect on bacterial growth in a liquid medium.[7]
-
Preparation of Bacterial Inoculum:
-
Isolate a single colony of the test bacterium from an agar (B569324) plate.
-
Inoculate the colony into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at an optimal temperature (e.g., 37°C) with shaking until it reaches a specific turbidity, typically corresponding to the logarithmic growth phase (e.g., ~10⁸ CFU/mL).[7]
-
Dilute the bacterial suspension to a standardized final concentration of approximately 5 x 10⁵ CFU/mL for the assay.[7]
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the this compound stock solution in the broth medium across the wells of a 96-well microtiter plate. This creates a gradient of decreasing antibiotic concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (bacteria with no antibiotic) and a negative control well (broth with no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for turbidity.
-
The MIC is defined as the lowest concentration of this compound in which no visible bacterial growth (i.e., no turbidity) is observed.[5]
-
Caption: Experimental workflow for the broth microdilution MIC assay.
Conclusion
This compound is a potent antibiotic with a broad spectrum of activity against clinically relevant Gram-positive and Proteobacteria species. Its unique mechanism of action, which involves targeting the ribosomal protein L2, distinguishes it from many existing classes of antibiotics and presents a potentially valuable target for future drug development.[1][2] The standardized protocols for determining its MIC provide a robust framework for further investigation and comparison with other antimicrobial agents.
References
- 1. Bactobolin Resistance Is Conferred by Mutations in the L2 Ribosomal Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry and Biology of Bactobolin: A 10-Year Collaboration with Natural Product Chemist Extraordinaire Jon Clardy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bactobolin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. idexx.dk [idexx.dk]
- 6. Bactobolin A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In Vitro Cytotoxicity of Bactobolin C on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bactobolin C, a polyketide-peptide hybrid natural product, has demonstrated notable cytotoxic effects against various cancer cell lines in preclinical studies. This document provides a comprehensive overview of the in vitro cytotoxicity of this compound, detailing its impact on cancer cell viability, the underlying molecular mechanisms, and relevant experimental protocols. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in oncology drug discovery and development.
Introduction
The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in oncological research. Natural products have historically been a rich source of therapeutic leads, and this compound has emerged as a compound of interest due to its potent cytotoxic and apoptotic activities. This guide synthesizes the available in vitro data on this compound, focusing on its effects on various cancer cell lines, its mechanism of action, and the experimental methodologies used for its evaluation.
Cytotoxicity of this compound
Table 1: Reported Cytotoxic Activity of this compound
| Cell Line | Cancer Type | Reported Activity | Reference |
| B16 | Melanoma | Strong induction of apoptosis | [1][2] |
| EL-4 | Lymphoma | Weak induction of apoptosis | [1][2] |
Note: Specific IC50 values from these studies were not provided in the available abstracts.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism that primarily involves the inhibition of protein synthesis and the induction of apoptosis.
Inhibition of Protein Synthesis
The primary molecular target of this compound is the ribosome, the cellular machinery responsible for protein synthesis. By binding to the ribosome, this compound effectively halts the translation process, leading to a global shutdown of protein production. This disruption of essential protein synthesis ultimately triggers cellular stress and initiates apoptotic pathways.
Figure 1: Mechanism of protein synthesis inhibition by this compound.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in susceptible cancer cells. This process is characterized by a cascade of molecular events that lead to cell dismantling and elimination. The apoptotic response to this compound appears to be cell-type dependent.
In B16 melanoma cells, this compound strongly induces apoptosis, which is associated with the downregulation of key cell cycle proteins, including cyclins E, A, and B1. This is accompanied by the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade[1][2]. In contrast, the apoptotic response in EL-4 lymphoma cells is weak[1][2].
The induction of apoptosis by this compound likely involves the intrinsic (mitochondrial) pathway, triggered by the cellular stress caused by protein synthesis inhibition. This leads to the activation of a caspase cascade, culminating in the execution of cell death.
Figure 2: Proposed apoptotic signaling pathway induced by this compound.
Experimental Protocols
The following provides a generalized protocol for assessing the in vitro cytotoxicity of this compound using a standard MTT assay. It is crucial to optimize these conditions for each specific cell line and experimental setup.
Cell Culture
-
Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells should be in the logarithmic growth phase for all experiments.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the plates and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Figure 3: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
This compound demonstrates significant in vitro cytotoxicity against cancer cell lines, primarily through the inhibition of protein synthesis and the induction of apoptosis. Its efficacy appears to be cell-type specific, highlighting the need for further investigation to identify predictive biomarkers of response. The methodologies outlined in this guide provide a framework for the continued exploration of this compound as a potential anticancer therapeutic. Future research should focus on expanding the panel of cancer cell lines tested to establish a comprehensive IC50 profile and on further elucidating the intricate signaling pathways involved in its mechanism of action.
References
Methodological & Application
Topic: Protocol for the Purification of Bactobolin C from Burkholderia thailandensis
An Application Note and Protocol for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of Bactobolin (B605904) C, a potent antibiotic, from the culture of Burkholderia thailandensis E264. Bactobolins are a family of polyketide-peptide molecules with significant antimicrobial properties.[1] This protocol outlines the fermentation, extraction, multi-step chromatographic purification, and final analysis of Bactobolin C. The methods are designed to be reproducible for researchers in natural product chemistry and drug discovery.
Introduction
Burkholderia thailandensis, a soil-dwelling bacterium, is a known producer of a diverse arsenal (B13267) of secondary metabolites, including the bactobolin family of antibiotics.[2][3] These water-soluble compounds are synthesized by a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) gene cluster.[1][4] The production of bactobolins is regulated by a quorum-sensing circuit, and manipulating culture conditions, such as temperature, can enhance yield.[1][5] Bactobolin A and B are generally the most potent analogs, while this compound also demonstrates significant activity against various bacterial strains.[5][6] This protocol provides a comprehensive workflow for the specific isolation of this compound for further biological and chemical studies.
Materials and Reagents
-
Bacterial Strain: Burkholderia thailandensis E264 (e.g., from DSMZ)
-
Media: Low-salt Luria-Bertani (LB) medium (1% tryptone, 0.5% yeast extract, 0.1% NaCl)
-
Solvents: Ethyl acetate (B1210297) (HPLC grade), Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade), Formic acid
-
Chromatography:
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 5g)
-
Silica Gel for column chromatography (60 Å, 230-400 mesh)
-
Preparative Reverse-Phase HPLC column (e.g., C18, 10 µm, 250 x 20 mm)
-
-
Equipment:
-
Shaking incubator
-
Centrifuge (capable of handling large volumes)
-
Rotary evaporator
-
Flash chromatography system (optional)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical HPLC system
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Lyophilizer
-
Experimental Protocol
Step 1: Culture and Fermentation
-
Starter Culture: Inoculate a single colony of B. thailandensis E264 into 50 mL of low-salt LB medium in a 250 mL flask.
-
Incubation: Grow the culture overnight at 37°C with shaking at 200 rpm.[3]
-
Production Culture: Use the starter culture to inoculate 4 L of low-salt LB medium (in 2 L flasks, 1 L per flask) at a 1:100 dilution.
-
Fermentation for Enhanced Production: Incubate the production culture at 30°C for 48-72 hours with shaking at 200 rpm. Growth at 30°C has been shown to increase the production of bactobolins compared to 37°C.[1]
Step 2: Extraction of Crude Bactobolins
-
Harvest Cells: Centrifuge the culture at 8,000 x g for 20 minutes to pellet the bacterial cells.
-
Collect Supernatant: Carefully decant and collect the cell-free supernatant, which contains the secreted bactobolins.[5]
-
Solvent Extraction: Transfer the supernatant to a large separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 5 minutes. Allow the layers to separate.[1]
-
Combine and Evaporate: Collect the organic (ethyl acetate) layer. Repeat the extraction two more times. Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
Step 3: Initial Purification via Solid-Phase Extraction (SPE)
-
Resuspend Crude Extract: Dissolve the crude extract in a minimal amount of 10% methanol in water.
-
Condition SPE Cartridge: Condition a C18 SPE cartridge by washing with 50 mL of methanol followed by 50 mL of water.
-
Load and Wash: Load the resuspended extract onto the cartridge. Wash the cartridge with 50 mL of water to remove highly polar impurities.
-
Elute: Elute the bactobolins with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol). Collect fractions of 20 mL each.
-
Analyze Fractions: Analyze the fractions by analytical HPLC or LC-MS to identify those containing bactobolins. Pool the bactobolin-rich fractions and evaporate the solvent.
Step 4: Preparative HPLC for this compound Isolation
-
Sample Preparation: Dissolve the semi-purified extract from the SPE step in the HPLC mobile phase starting condition (e.g., 95:5 Water:Acetonitrile).
-
HPLC Conditions:
-
Column: C18 preparative column (e.g., 10 µm, 250 x 20 mm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 40 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV at 254 nm.
-
-
Fraction Collection: Collect fractions corresponding to the distinct peaks. This compound will elute as one of the major, well-resolved peaks. The exact elution order of bactobolin analogs (A, B, C, etc.) should be confirmed by mass spectrometry.[5]
-
Finalize Sample: Evaporate the solvent from the fractions containing pure this compound and lyophilize to obtain a stable powder.
Step 5: Purity Assessment and Structural Confirmation
-
Analytical HPLC: Assess the purity of the isolated this compound using an analytical C18 column with a suitable gradient. Purity should be >95%.
-
Mass Spectrometry (MS): Confirm the identity of the compound by obtaining a high-resolution mass spectrum to verify the molecular weight corresponding to the chemical formula of this compound.
-
NMR Spectroscopy: For complete structural confirmation, perform 1H and 13C NMR spectroscopy and compare the data with published values for this compound.[7]
Data Presentation
The following table summarizes the expected yield and purity at various stages of the purification process, starting from a 4-liter culture. The initial concentration is estimated based on published data.[5]
| Purification Step | Total Volume / Mass | Total Bactobolins (Approx. mg) | This compound Purity (%) | Step Yield (%) |
| Culture Supernatant | 4 L | 160 mg | <1% | 100% |
| Crude Ethyl Acetate Extract | ~5 g | 145 mg | ~3% | ~90% |
| Post-SPE Pooled Fractions | ~300 mg | 125 mg | ~40% | ~85% |
| Purified this compound (Post-HPLC) | ~15 mg | 15 mg | >95% | ~60% (of C in mix) |
Note: Yields are estimates and can vary based on fermentation efficiency and chromatographic performance.
Visualization
Purification Workflow
The following diagram illustrates the complete workflow for the purification of this compound from Burkholderia thailandensis.
Caption: Workflow for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Burkholderia thailandensis Methylated Hydroxyalkylquinolines: Biosynthesis and Antimicrobial Activity in Cocultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering of Burkholderia thailandensis strain E264 serves as a chassis for expression of complex specialized metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quorum-Sensing-Regulated Bactobolin Production by Burkholderia thailandensis E264 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Chemistry and Biology of Bactobolin: A 10-Year Collaboration with Natural Product Chemist Extraordinaire Jon Clardy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of Bactobolin C using High-Resolution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bactobolin (B605904) C is a member of the bactobolin family of antibiotics, which are polyketide-peptide natural products.[1][2] First identified in 1979 from Pseudomonas species, bactobolins exhibit a range of biological activities, including potent antibacterial and antitumor properties.[1][3][4] The unique chemical structure of Bactobolin C, which includes a dichloromethyl group, contributes significantly to its biological function.[5][6] Its mechanism of action involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit, making it a subject of interest in drug discovery and development.[2][7][8][9]
Accurate characterization of this compound is crucial for its development as a potential therapeutic agent. High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is a powerful analytical technique for the unambiguous identification and structural elucidation of such natural products. This application note provides a detailed protocol for the characterization of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS).
Chemical Structure of this compound
-
IUPAC Name: (2S)-N-[(3S,4R,4aR,5R,6R)-3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide[1][3]
Experimental Protocols
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution with a 50:50 mixture of acetonitrile (B52724) and water (containing 0.1% formic acid for positive ion mode analysis) to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For complex mixtures or samples requiring separation, reverse-phase liquid chromatography can be coupled to the mass spectrometer.
-
LC System: A standard UHPLC or HPLC system.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[12]
-
Mobile Phase A: 0.1% formic acid in water.[12]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[12]
-
Flow Rate: 0.25 mL/min.[12]
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Injection Volume: 1-5 µL.
Mass Spectrometry
The following parameters are recommended for a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Acquisition Mode | Full Scan MS and Targeted MS/MS |
| MS Scan Range | m/z 100 - 1000 |
| MS/MS Precursor Ion | [M+H]+ (m/z 383.0771) |
| Collision Gas | Argon or Nitrogen |
| Collision Energy | 10 - 40 eV (ramped) |
Data Presentation and Interpretation
Full Scan Mass Spectrum
In positive ion mode ESI, this compound is expected to be detected as the protonated molecule, [M+H]+. The high-resolution mass measurement allows for the confirmation of its elemental composition.
| Ion Species | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [M+H]+ | 383.0771 | 383.0768 | < 1 |
| [M+Na]+ | 405.0590 | 405.0585 | < 1 |
The characteristic isotopic pattern of the two chlorine atoms (35Cl and 37Cl) in the [M+H]+ ion cluster provides additional confirmation of the presence of this compound.
Tandem Mass Spectrometry (MS/MS) Analysis
Fragmentation of the [M+H]+ precursor ion (m/z 383.0771) provides structural information. The major fragmentation pathways are proposed based on the known structure of this compound.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 383.0771 | 365.0666 | H2O | Loss of a hydroxyl group |
| 383.0771 | 347.0560 | 2H2O | Loss of two hydroxyl groups |
| 383.0771 | 312.1180 | C3H7NO | Loss of the alanine (B10760859) residue |
| 383.0771 | 294.1075 | C3H7NO + H2O | Loss of alanine and water |
| 383.0771 | 229.0475 | C3H7NO + C2H2Cl2O | Cleavage of the lactone ring and loss of dichloroketene |
Visualizations
Experimental Workflow
References
- 1. Bactobolin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Bactobolin | C14H20Cl2N2O6 | CID 54676871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. npatlas.org [npatlas.org]
- 5. Synthesis and activities of bactobolin derivatives having new functionality at C-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and activities of bactobolin derivatives based on the alteration of the functionality at C-3 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Chemistry and Biology of Bactobolin: A 10-Year Collaboration with Natural Product Chemist Extraordinaire Jon Clardy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress towards the syntheses of Bactobolin A and C4-epi-Bactobolin A using a sulfamate-tethered aza-Wacker cyclization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bactobolin A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. Comprehensive characterization of C-glycosyl flavones in wheat (Triticum aestivum L.) germ using UPLC-PDA-ESI/HRMSn and mass defect filtering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antimicrobial Activity of Bactobolin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bactobolin C is a polyketide-peptide antibiotic produced by various bacteria, including Burkholderia thailandensis.[1][2] It belongs to a family of compounds known for their broad-spectrum antimicrobial and cytotoxic activities.[1][3] Bactobolins function by inhibiting protein synthesis in both bacteria and eukaryotes, making them a subject of interest for novel antimicrobial drug development.[4][5] The primary mechanism of action involves binding to the 50S ribosomal subunit, specifically targeting the L2 protein (rplB), a site distinct from many other ribosome-targeting antibiotics.[1][2][6] This unique binding site suggests a potential for activity against bacteria resistant to other protein synthesis inhibitors.[2][4]
These application notes provide detailed protocols for in vitro assays to determine the antimicrobial efficacy of this compound, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetic assays.
Data Presentation
The antimicrobial activity of this compound and its analogs has been evaluated against a range of pathogenic and environmental bacteria. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for Bactobolins A and C. It is noted that Bactobolin A is generally more potent than this compound.[1]
Table 1: Minimum Inhibitory Concentrations (MICs) of Bactobolins
| Microorganism | Bactobolin A (µg/mL) | This compound (µg/mL) |
| Staphylococcus aureus (VISA) | 3 | - |
| Gram-positive species | Active | Active |
| Proteobacteria species | Active | Active |
Data sourced from studies on the antimicrobial activities of purified bactobolins.[1][7] VISA: Vancomycin-Intermediate Staphylococcus aureus. A dash (-) indicates data not available.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] The broth microdilution method is a common and reliable technique for determining MIC values.[9][10]
Materials:
-
This compound
-
Test microorganism
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[11]
-
Sterile 96-well microtiter plates[9]
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL[9]
-
Spectrophotometer (OD600)
-
Incubator (37°C)[11]
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent and then dilute with MHB to twice the highest concentration to be tested.[10]
-
Serial Dilutions:
-
Add 100 µL of sterile MHB to wells 2 through 11 of a 96-well plate.[12]
-
Add 200 µL of the this compound working solution to well 1.[12]
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10. Discard 100 µL from well 10.[12]
-
Well 11 will serve as the growth control (no this compound).[10]
-
Well 12 will serve as the sterility control (no bacteria).[10]
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11, achieving a final volume of 200 µL in each well and a final bacterial concentration of ~5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[11]
-
Determining MIC: After incubation, determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.[13] Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader.[10]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[13] This assay is performed as a follow-up to the MIC test.[14]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates or other appropriate solid medium
-
Sterile pipette tips and spreader
-
Incubator (37°C)
Protocol:
-
Subculturing: From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.[15]
-
Plating: Spread the aliquot onto a sterile MHA plate.[15]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[15]
-
Determining MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[14]
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterium and helps to distinguish between bactericidal and bacteriostatic effects.[16]
Materials:
-
This compound
-
Test microorganism
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[16]
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
MHA plates
-
Timer
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[15] Dilute this further to achieve a starting concentration of ~5 x 10^5 CFU/mL in the final assay tubes.[16]
-
Assay Setup:
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[17][18] Perform serial dilutions in sterile saline or PBS and plate onto MHA plates to determine the number of viable bacteria (CFU/mL).[19]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the colonies on the plates and calculate the CFU/mL for each time point. Plot the log10 CFU/mL versus time to generate time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[16]
Visualizations
Caption: Workflow for in vitro antimicrobial assays.
Caption: Mechanism of action of this compound.
References
- 1. Bactobolin Resistance Is Conferred by Mutations in the L2 Ribosomal Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bactobolin resistance is conferred by mutations in the L2 ribosomal protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bactobolin - Wikipedia [en.wikipedia.org]
- 4. The Chemistry and Biology of Bactobolin: A 10-Year Collaboration with Natural Product Chemist Extraordinaire Jon Clardy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bactobolin A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. protocols.io [protocols.io]
- 11. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. microchemlab.com [microchemlab.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. actascientific.com [actascientific.com]
- 19. Time-kill kinetics assay. [bio-protocol.org]
Application Notes: In Vivo Efficacy Testing of Bactobolin C using Murine Leukemia Models
Introduction
Bactobolin C, a polyketide-peptide antibiotic, has demonstrated significant antitumor properties. Originally discovered in 1979, it functions by inhibiting protein synthesis through a unique binding interaction with the ribosome.[1][2][3][4] Specifically, Bactobolin targets the L2 (uL2) protein on the 50S ribosomal subunit, a mechanism distinct from many other ribosome-targeting antibiotics.[2] This unique mode of action makes it a compound of interest for cancer therapeutics, particularly for hematological malignancies that are highly dependent on protein synthesis. Preclinical studies have shown that Bactobolin can prolong the survival of mice with leukemia, suggesting its potential as an anticancer agent. These notes provide a detailed protocol for evaluating the in vivo efficacy of this compound using a murine leukemia model.
Mechanism of Action
Bactobolin exerts its cytotoxic effects by binding to the ribosome and inhibiting translation. Structural and biochemical studies have revealed that it binds to a novel site on the 50S subunit, interacting with the ribosomal protein L2 and the 23S rRNA. This binding event displaces the P-site tRNA, thereby stalling protein synthesis, which ultimately leads to cell death. This targeted disruption of protein production is particularly effective against rapidly proliferating cancer cells, such as those found in leukemia and multiple myeloma.
Caption: this compound binds to the ribosomal uL2 protein, inhibiting protein synthesis and inducing apoptosis.
Animal Models and Efficacy Data
The most established animal model for testing Bactobolin's efficacy is the murine leukemia L-1210 model. This syngeneic model in mice (typically DBA/2 or BALB/c strains) provides a robust system to assess the impact of the compound on survival. Immunocompromised mouse models, such as NOD-SCID or BALB/c nude mice, are also suitable for xenograft studies using human leukemia or multiple myeloma cell lines.
Table 1: Summary of In Vivo Efficacy of Bactobolin in Murine Leukemia L-1210 Model
| Animal Model | Treatment Schedule | Efficacy Endpoint | Result | Reference |
| Mice bearing L-1210 | Various dose schedules | Prolonged survival | Significant increase in lifespan | |
| Mice | Not specified | Antitumor activity | Effective against Leukemia L1210 |
Note: Specific quantitative data such as percentage increase in lifespan or optimal dosage is not detailed in the available abstracts. The primary reported outcome is a significant prolongation of survival.
Detailed Experimental Protocol
This protocol outlines a typical in vivo efficacy study for this compound using a murine leukemia model.
1. Animal Model Selection and Acclimatization
-
Model: Syngeneic mouse model (e.g., DBA/2 or BALB/c mice) for murine leukemia cells (e.g., L-1210) or immunodeficient mice (e.g., NOD-SCID) for human leukemia cell line xenografts.
-
Source: Obtain animals from a reputable vendor.
-
Specifications: Female mice, 6-8 weeks old.
-
Acclimatization: House animals for at least one week prior to the experiment in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
2. Cell Culture and Implantation
-
Cell Line: Culture L-1210 leukemia cells in vitro according to standard protocols.
-
Implantation: Inoculate mice intravenously (IV) or intraperitoneally (IP) with a predetermined number of L-1210 cells (e.g., 1 x 10⁵ cells per mouse) to establish the leukemia model.
3. Experimental Groups and Treatment
-
Group Design: Randomly assign mice to treatment groups (n=8-10 mice per group).
- Group 1: Vehicle Control (e.g., saline or appropriate buffer)
- Group 2: this compound (Low Dose)
- Group 3: this compound (High Dose)
- Group 4: Positive Control (Standard-of-care chemotherapy for leukemia)
-
Drug Formulation: Prepare this compound in a sterile, biocompatible vehicle.
-
Administration: Administer treatment via a clinically relevant route (e.g., IV or IP) according to a defined schedule (e.g., daily for 5 days). The administration can begin before or at the time of tumor cell inoculation.
4. Monitoring and Efficacy Endpoints
-
Primary Endpoint: Overall Survival. Monitor mice daily for signs of morbidity and mortality. The date of death for each mouse should be recorded.
-
Secondary Endpoints (Optional):
- Tumor Burden: For models where tumor burden can be measured (e.g., bioluminescent imaging of luciferase-tagged cells), assess tumor growth over time.
- Body Weight: Record body weight 2-3 times per week as an indicator of general health and treatment toxicity.
- Hematology: At the study endpoint, collect peripheral blood to analyze leukocyte counts, as Bactobolin has been noted for not reducing the number of leukocytes.
- Immunophenotyping: Analyze immune cell populations in the spleen or bone marrow via flow cytometry to assess immunomodulatory effects. Bactobolin has been shown to suppress antibody formation when administered after immunization.
5. Data Analysis
-
Survival Analysis: Generate Kaplan-Meier survival curves for each group and compare survival distributions using the log-rank test.
-
Tumor Growth Analysis: If applicable, plot mean tumor burden over time for each group and perform statistical analysis (e.g., ANOVA) at specific time points.
-
Toxicity Assessment: Compare body weight changes between treatment and control groups.
Caption: Workflow for assessing this compound efficacy in a murine leukemia model.
Considerations and Troubleshooting
-
Toxicity: While Bactobolin has been reported to have low toxicity on hematopoietic cells, it is crucial to perform a maximum tolerated dose (MTD) study before the main efficacy experiment to establish safe and effective dose levels.
-
Route of Administration: The choice between IV and IP administration can impact drug bioavailability and efficacy. The route should be chosen based on the specific experimental question and clinical relevance.
-
Model Selection: The L-1210 model is well-characterized for Bactobolin. However, for questions related to human-specific responses or particular genetic subtypes of leukemia, human cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models in immunodeficient mice may be more appropriate.
References
- 1. The Chemistry and Biology of Bactobolin: A 10-Year Collaboration with Natural Product Chemist Extraordinaire Jon Clardy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bactobolin - Wikipedia [en.wikipedia.org]
- 4. Bactobolin A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bactobolin C Derivatives for Preclinical Research: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of Bactobolin (B605904) C derivatives. Bactobolins are a class of polyketide-peptide antibiotics with potent antitumor and antibacterial properties.[1] This guide focuses on the chemical synthesis of Bactobolin C analogs, providing methodologies for key reactions and data on their biological activities to support further research and development.
Synthetic Strategy Overview
The total synthesis of this compound derivatives can be approached through a convergent strategy, adapting established routes for the synthesis of Bactobolin A.[2][3] The core scaffold is typically constructed through a series of key chemical transformations, allowing for the introduction of diversity at various positions to explore structure-activity relationships (SAR). Modifications at the C-3 position, in particular, have been shown to significantly influence the biological activity of these compounds.[4][5]
A logical workflow for the synthesis of this compound derivatives is outlined below. This workflow commences from a readily available chiral starting material, (-)-quinic acid, and proceeds through several key stages to yield the final compounds.
Caption: Synthetic workflow for this compound derivatives.
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on established literature procedures and can be adapted for the synthesis of various this compound derivatives.
Stereoselective Vinylogous Mukaiyama Aldol Reaction
This reaction is a crucial step for introducing the dichloromethyl group with the desired stereochemistry.
Materials:
-
Enone Intermediate
-
(E)-(3,3-dichloro-2-oxopropoxy)triisopropylsilane
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the enone intermediate in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add DIPEA, followed by the slow addition of TiCl₄.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of (E)-(3,3-dichloro-2-oxopropoxy)triisopropylsilane in anhydrous DCM dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired stereoselective aldol adduct.
Rhodium-Catalyzed C-H Amination
This intramolecular reaction is employed to install the nitrogen functionality at the C4 position, forming a key oxazolidinone intermediate.
Materials:
-
Saturated Ketone with a carbamate moiety
-
Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄) or other suitable rhodium catalyst
-
Iodosylbenzene diacetate (PhI(OAc)₂) or other suitable oxidant
-
Magnesium oxide (MgO)
-
Benzene or Toluene, anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the saturated ketone substrate in anhydrous benzene, add MgO and the rhodium catalyst.
-
Heat the mixture to reflux under an inert atmosphere.
-
Add the oxidant portionwise over a period of 1-2 hours.
-
Continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the oxazolidinone intermediate.
Intramolecular Alkoxycarbonylation
This cyclization step is utilized to form the bicyclic lactone core of the Bactobolin scaffold.
Materials:
-
Oxazolidinone intermediate with a hydroxyl group
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Triphosgene (B27547) or other suitable carbonyl source
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
Suspend NaH in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Add a solution of the oxazolidinone intermediate in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of triphosgene in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the bicyclic lactone.
Biological Activity of this compound and Derivatives
This compound and its derivatives exhibit a range of antibacterial and cytotoxic activities. The following table summarizes available quantitative data for Bactobolin A, B, and C to provide a baseline for comparison. Further screening of novel derivatives is necessary to establish a comprehensive SAR.
| Compound | Organism/Cell Line | MIC (µg/mL) | IC₅₀ (µg/mL) | Reference |
| Bactobolin A | Bacillus subtilis | 0.25 | ||
| Staphylococcus aureus | 0.5 | |||
| Escherichia coli | 4 | |||
| Pseudomonas aeruginosa | 32 | |||
| Mouse Fibroblasts | 0.35 | |||
| Bactobolin B | Bacillus subtilis | >128 | ||
| Staphylococcus aureus | >128 | |||
| Escherichia coli | >128 | |||
| Pseudomonas aeruginosa | >128 | |||
| Mouse Fibroblasts | 1.5 | |||
| This compound | Bacillus subtilis | 0.5 | ||
| Staphylococcus aureus | 1 | |||
| Escherichia coli | 8 | |||
| Pseudomonas aeruginosa | 64 | |||
| Mouse Fibroblasts | 0.7 |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary mechanism of action for Bactobolins is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit, specifically targeting the L2 ribosomal protein. This interaction disrupts the peptidyl transferase center, thereby halting peptide bond formation and leading to bacterial cell death.
Caption: Mechanism of this compound action on the bacterial ribosome.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis and activities of bactobolin derivatives having new functionality at C-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and activities of bactobolin derivatives based on the alteration of the functionality at C-3 position - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Bactobolin C in Ribosomal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bactobolin C as a molecular probe to investigate ribosomal function and to screen for novel antibiotics. Detailed protocols for key experiments are provided to facilitate the application of this compound in your research.
Introduction
This compound, a member of the polyketide-peptide family of antibiotics, has emerged as a valuable tool for studying the bacterial ribosome. Its unique mechanism of action and distinct binding site make it an excellent probe for dissecting the intricacies of protein synthesis. This compound inhibits protein synthesis by binding to a novel site on the 50S ribosomal subunit, leading to the displacement of the P-site tRNA.[1][2] This interference with the peptidyl transferase center ultimately stalls translation. Resistance to this compound has been linked to mutations in the 50S ribosomal protein uL2, highlighting the specificity of its interaction.[1]
This document outlines the properties of this compound, provides quantitative data on its activity, and details experimental protocols for its use in ribosomal research.
Data Presentation
Biological Activity of Bactobolin Analogs
The following table summarizes the antimicrobial and cytotoxic activities of Bactobolin A and C. This data is crucial for determining appropriate concentration ranges for various assays.
| Compound | Organism/Cell Line | Assay | Value | Reference |
| Bactobolin A | Bacillus subtilis | MIC | 0.75 µg/mL | [1] |
| Staphylococcus aureus | MIC | 3 µg/mL | [1] | |
| Escherichia coli | MIC | 6 µg/mL | ||
| Pseudomonas aeruginosa | MIC | >50 µg/mL | ||
| Mouse NIH 3T3 fibroblasts | ID50 | 0.6 µg/mL | ||
| This compound | Bacillus subtilis | MIC | 1.5 µg/mL | |
| Staphylococcus aureus | MIC | 6 µg/mL | ||
| Escherichia coli | MIC | 12.5 µg/mL | ||
| Pseudomonas aeruginosa | MIC | >50 µg/mL | ||
| Mouse NIH 3T3 fibroblasts | ID50 | 0.7 µg/mL |
MIC: Minimum Inhibitory Concentration; ID50: Inhibitory Dose 50%
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect on protein synthesis through a specific interaction with the 70S ribosome. The following diagram illustrates the mechanism of action.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound as a probe for ribosomal studies.
In Vitro Translation Inhibition Assay
This assay determines the concentration-dependent inhibitory effect of this compound on protein synthesis in a cell-free system.
a. Materials:
-
E. coli S30 extract system for linear templates
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or GFP)
-
This compound stock solution (in DMSO)
-
Amino acid mixture
-
ATP and GTP
-
RNase inhibitor
-
Nuclease-free water
-
Luminometer or fluorometer
b. Experimental Workflow:
c. Protocol:
-
Prepare a master mix containing the S30 extract, reaction buffer, amino acids, and energy sources according to the manufacturer's instructions.
-
Aliquot the master mix into individual reaction tubes.
-
Prepare serial dilutions of this compound in DMSO. Add a fixed volume of each dilution to the reaction tubes. Include a DMSO-only control. A typical starting concentration range for this compound would be from 0.1 µg/mL to 100 µg/mL based on its MIC values.
-
Add the plasmid DNA template to each reaction to initiate transcription and translation.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction and measure the reporter protein activity (e.g., luminescence for luciferase, fluorescence for GFP).
-
Plot the reporter activity against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Ribosome Profiling
Ribosome profiling (Ribo-Seq) provides a genome-wide snapshot of ribosome positions on mRNA, allowing for the identification of translation initiation sites and ribosome pausing. This compound can be used to arrest ribosomes for this analysis.
a. Materials:
-
Bacterial culture of interest
-
This compound
-
Lysis buffer
-
RNase I
-
Sucrose (B13894) gradient solutions (e.g., 10-40%)
-
Ultracentrifuge
-
RNA extraction kit
-
Library preparation kit for next-generation sequencing
b. Experimental Workflow:
c. Protocol:
-
Grow a bacterial culture to mid-log phase.
-
Add this compound to the culture at a concentration sufficient to inhibit translation (e.g., 2-5 times the MIC) and incubate for a short period to arrest ribosomes.
-
Rapidly harvest the cells by centrifugation at 4°C and lyse them in a buffer containing inhibitors of RNases and proteases.
-
Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. The optimal concentration of RNase I should be determined empirically.
-
Layer the nuclease-treated lysate onto a sucrose gradient (e.g., 10-40%) and centrifuge at high speed to separate monosomes from polysomes and other cellular components.
-
Fractionate the gradient and collect the monosome peak, monitoring absorbance at 260 nm.
-
Extract the RNA from the monosome fraction. This RNA population will be enriched in ribosome-protected fragments (footprints).
-
Purify the footprints (typically 28-30 nucleotides in length) by denaturing polyacrylamide gel electrophoresis.
-
Construct a cDNA library from the purified footprints for high-throughput sequencing.
-
Sequence the library and map the reads to the bacterial genome to determine the positions of the arrested ribosomes.
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Bactobolin C Complexes
Cryo-EM can provide high-resolution structural information on the binding of this compound to the ribosome.
a. Materials:
-
Purified 70S ribosomes
-
This compound
-
Cryo-EM grids
-
Vitrification apparatus (e.g., Vitrobot)
-
Cryo-electron microscope
b. Experimental Workflow:
c. Protocol:
-
Purify 70S ribosomes from a suitable bacterial strain (e.g., Thermus thermophilus or Escherichia coli).
-
Incubate the purified ribosomes with a molar excess of this compound (e.g., 10-100 fold) to ensure saturation of the binding site.
-
Apply a small volume (3-4 µL) of the ribosome-Bactobolin C complex to a glow-discharged cryo-EM grid.
-
Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane using a vitrification device.
-
Transfer the vitrified grid to a cryo-electron microscope for data collection.
-
Collect a large dataset of particle images.
-
Process the images using single-particle analysis software to reconstruct a high-resolution 3D map of the ribosome-Bactobolin C complex.
-
Build an atomic model into the cryo-EM density map to visualize the precise interactions between this compound and the ribosome.
Conclusion
This compound is a powerful tool for probing the structure and function of the bacterial ribosome. The provided data and protocols offer a starting point for researchers to employ this compound in their studies of protein synthesis and in the search for new antimicrobial agents. The unique mechanism of action of this compound makes it particularly valuable for elucidating novel aspects of ribosome function and for identifying new targets for antibiotic development.
References
Application Notes and Protocols: Experimental Design for Studying Bactobolin C Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for investigating the mechanisms of bacterial resistance to Bactobolin C, a polyketide-peptide antibiotic that targets the bacterial ribosome. The protocols outlined below cover the generation of resistant mutants, phenotypic characterization, and multi-omics approaches to elucidate the molecular basis of resistance.
Introduction and Background
This compound is a potent antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Specifically, it targets the L2 ribosomal protein (coded by the rplB gene), a novel binding site distinct from many other ribosome-targeting antibiotics[1][2][3]. Understanding the mechanisms by which bacteria develop resistance to this compound is crucial for assessing its therapeutic potential and for the development of strategies to overcome resistance. The primary known mechanism of resistance involves mutations in the rplB gene, which can alter the drug's binding site[1][2]. However, other mechanisms, such as the upregulation of efflux pumps or the activation of general stress responses, may also contribute to resistance[4][5]. This document provides a detailed experimental workflow to explore these potential resistance mechanisms.
Generation and Phenotypic Characterization of this compound-Resistant Mutants
The first step in studying resistance is to generate and characterize resistant bacterial strains. This section details the protocol for inducing Bactobalin C resistance in a susceptible bacterial strain, such as Bacillus subtilis, and quantifying the level of resistance.
Protocol: Generation of Spontaneous Resistant Mutants
This protocol is adapted from methods used to isolate spontaneous Bacillus subtilis mutants resistant to bactobolins[1].
Materials:
-
Susceptible bacterial strain (e.g., Bacillus subtilis 168)
-
Luria-Bertani (LB) agar (B569324) and broth
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Sterile petri dishes, spreader, and inoculation loops
-
Incubator (37°C)
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Culture: Inoculate a single colony of the susceptible bacterial strain into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
Determine Plating Concentration: Measure the optical density at 600 nm (OD600) of the overnight culture and dilute to a concentration that will yield approximately 10⁸ cells per plate.
-
Prepare Selective Plates: Prepare LB agar plates containing a selective concentration of this compound. This concentration should be 2-4 times the Minimum Inhibitory Concentration (MIC) of the susceptible strain.
-
Plate Bacteria: Spread 100 µL of the diluted bacterial culture (containing ~10⁸ cells) onto the this compound-containing LB agar plates.
-
Incubate: Incubate the plates at 37°C for 48-72 hours.
-
Isolate Resistant Colonies: Pick individual colonies that appear on the selective plates and streak them onto fresh this compound-containing LB agar plates to purify the mutants.
-
Verify Resistance: Confirm the resistance of the isolated mutants by determining their MIC to this compound (see Protocol 2.2).
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This protocol uses the broth microdilution method.
Materials:
-
Wild-type (susceptible) and putative resistant bacterial strains
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Prepare Antibiotic Dilutions: Perform a two-fold serial dilution of this compound in MHB in the 96-well plate. The final volume in each well should be 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculate Plates: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL.
-
Incubate: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.
Data Presentation: Phenotypic Characterization
Summarize the MIC data in a table for clear comparison between the wild-type and resistant strains.
| Strain ID | Genotype | This compound MIC (µg/mL) | Fold Change in MIC |
| Wild-Type | rplB (WT) | 3.0 | 1x |
| Resistant Mutant 1 | rplB (mutation 1) | 17.0 | ~5.7x |
| Resistant Mutant 2 | rplB (mutation 2) | 21.0 | 7x |
| Resistant Mutant 3 | rplB (mutation 3) | 100.0 | ~33.3x |
| Resistant Mutant 4 | rplB (mutation 4) | 100.0 | ~33.3x |
| (Data is representative based on published findings for Bactobolin A against B. subtilis[1]) |
Genotypic and 'Omics' Analysis of Resistance Mechanisms
To identify the molecular changes responsible for resistance, a combination of genomic, transcriptomic, and proteomic analyses should be performed.
Protocol: Whole Genome Sequencing (WGS)
WGS is used to identify mutations in the rplB gene or other potential resistance-conferring genes.
Materials:
-
Genomic DNA extraction kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
-
Bioinformatics software for sequence alignment and variant calling
Procedure:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the wild-type and resistant strains according to the manufacturer's protocol.
-
Library Preparation: Prepare sequencing libraries from the extracted gDNA.
-
Sequencing: Perform paired-end sequencing on an NGS platform.
-
Data Analysis: a. Align the sequencing reads from the resistant mutant to the wild-type reference genome. b. Perform variant calling to identify single nucleotide polymorphisms (SNPs), insertions, and deletions. c. Annotate the identified mutations to determine their location and potential impact on protein function, with a primary focus on the rplB gene.
Protocol: Transcriptomic Analysis (RNA-Seq)
RNA-Seq is used to identify changes in gene expression that may contribute to resistance, such as the upregulation of efflux pumps or stress response genes[6][7].
Materials:
-
RNA extraction kit with DNase treatment
-
Ribosomal RNA (rRNA) depletion kit
-
RNA-Seq library preparation kit
-
NGS platform
-
Bioinformatics software for differential gene expression analysis
Procedure:
-
Cell Culture and Treatment: Grow wild-type and resistant strains to mid-log phase. For the wild-type strain, include a condition where cells are exposed to a sub-inhibitory concentration of this compound for a short period (e.g., 30-60 minutes) to capture the acute transcriptional response.
-
RNA Extraction: Extract total RNA from all samples, ensuring to perform a DNase treatment to remove contaminating genomic DNA.
-
rRNA Depletion and Library Preparation: Deplete rRNA from the total RNA samples and prepare stranded RNA-Seq libraries.
-
Sequencing: Sequence the libraries on an NGS platform.
-
Data Analysis: a. Align reads to the reference genome. b. Quantify gene expression levels. c. Perform differential gene expression analysis between resistant and wild-type strains, and between treated and untreated wild-type strains. d. Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the differentially expressed genes to identify over-represented biological processes.
Protocol: Proteomic Analysis
Proteomic analysis identifies changes at the protein level, providing a more direct link to cellular function[8][9].
Materials:
-
Cell lysis buffer and protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
Sample preparation reagents for mass spectrometry (e.g., trypsin, reduction/alkylation reagents)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Procedure:
-
Protein Extraction: Lyse bacterial cells from wild-type and resistant cultures and extract total protein.
-
Protein Digestion: Quantify the protein concentration, and digest equal amounts of protein from each sample into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using an LC-MS/MS system.
-
Data Analysis: a. Identify and quantify proteins using a database search algorithm. b. Perform differential protein expression analysis between resistant and wild-type strains. c. Identify proteins that are significantly up- or down-regulated in the resistant strain.
Data Presentation: 'Omics' Data Summary
Present the findings from the 'omics' analyses in structured tables.
Table 2: Representative Differentially Expressed Genes (RNA-Seq)
| Gene | Function | Log2 Fold Change (Resistant vs. WT) | p-value |
| rplB | 50S ribosomal protein L2 | 0.1 (with mutation) | >0.05 |
| acrB | Multidrug efflux pump component | +3.5 | <0.01 |
| tolC | Outer membrane efflux protein | +3.1 | <0.01 |
| phoP | Two-component system response regulator | +2.8 | <0.01 |
| ompF | Outer membrane porin | -2.5 | <0.01 |
| sodA | Superoxide dismutase | +2.2 | <0.01 |
| (Data is representative and based on common findings in antibiotic resistance studies[6][10][11]) |
Table 3: Representative Differentially Abundant Proteins (Proteomics)
| Protein | Function | Fold Change (Resistant vs. WT) | p-value |
| RplB | 50S ribosomal protein L2 | 1.1 (with mutation) | >0.05 |
| AcrB | Multidrug efflux pump component | 4.2 | <0.01 |
| TolC | Outer membrane efflux protein | 3.8 | <0.01 |
| DnaK | Chaperone protein (heat shock) | 2.5 | <0.05 |
| OmpF | Outer membrane porin | 0.4 | <0.01 |
| GroEL | Chaperone protein (heat shock) | 2.9 | <0.05 |
| (Data is representative and based on common findings in antibiotic resistance studies[10][12][13]) |
Biochemical Validation of Resistance Mechanisms
Biochemical assays are essential to validate the functional consequences of the genetic and expression changes identified through 'omics' approaches.
Protocol: In Vitro Translation Assay
This assay directly measures the effect of this compound on protein synthesis using cell-free extracts from wild-type and resistant strains.
Materials:
-
Cell-free transcription-translation system (e.g., from E. coli)
-
Reporter plasmid (e.g., expressing luciferase or GFP)
-
Ribosomes purified from wild-type and resistant strains
-
This compound
-
Luciferase assay reagent or fluorometer
Procedure:
-
Prepare Cell-Free System: If using purified components, purify ribosomes from both wild-type and resistant strains.
-
Set up Reactions: In a microplate, set up the in vitro translation reactions containing the cell-free extract (or purified ribosomes and other components), the reporter plasmid, and varying concentrations of this compound.
-
Incubate: Incubate the reactions according to the manufacturer's instructions (typically 1-2 hours at 37°C).
-
Measure Reporter Signal: Measure the luciferase activity or GFP fluorescence.
-
Data Analysis: Plot the reporter signal as a function of this compound concentration for both wild-type and resistant ribosomes. Calculate the IC50 (the concentration of inhibitor required to reduce the signal by 50%) for each. A higher IC50 for the resistant ribosomes validates target modification as the resistance mechanism.
Protocol: Efflux Pump Activity Assay
This assay uses a fluorescent dye, such as ethidium (B1194527) bromide (EtBr), which is a substrate for many multidrug efflux pumps, to assess efflux activity.
Materials:
-
Wild-type and resistant bacterial strains
-
Ethidium bromide (EtBr)
-
Efflux pump inhibitor (EPI), e.g., Carbonyl cyanide m-chlorophenylhydrazone (CCCP)
-
Phosphate-buffered saline (PBS)
-
Fluorometer
Procedure:
-
Prepare Cells: Grow bacterial cultures to mid-log phase, harvest by centrifugation, and wash twice with PBS. Resuspend the cells in PBS.
-
Load Cells with Dye: Incubate the cells with EtBr in the presence of an EPI (like CCCP) to allow the dye to accumulate inside the cells.
-
Initiate Efflux: Remove the EPI by centrifugation and washing, and resuspend the cells in PBS containing glucose (as an energy source).
-
Measure Fluorescence: Monitor the decrease in intracellular fluorescence over time using a fluorometer. A faster decrease in fluorescence in the resistant strain compared to the wild-type indicates higher efflux activity.
-
Control: As a control, measure fluorescence in the presence of the EPI, which should block efflux and result in stable, high fluorescence.
Conclusion
The experimental design detailed in these application notes provides a robust framework for the comprehensive investigation of this compound resistance mechanisms. By combining classical microbiological techniques with modern 'omics' and biochemical approaches, researchers can identify both target-based and non-target-based resistance mechanisms. This knowledge is essential for the future development and clinical application of this compound and other novel antibiotics.
References
- 1. Bactobolin Resistance Is Conferred by Mutations in the L2 Ribosomal Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bactobolin resistance is conferred by mutations in the L2 ribosomal protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bactobolin A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Stress Responses as Potential Targets in Overcoming Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA-seq analyses of antibiotic resistance mechanisms in Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rna-seqblog.com [rna-seqblog.com]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Proteomics in Bacterial Response to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomics-based discrimination of differentially expressed proteins in antibiotic-sensitive and antibiotic-resistant Salmonella Typhimurium, Klebsiella pneumoniae, and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The Integration of Proteomics and Metabolomics Data Paving the Way for a Better Understanding of the Mechanisms Underlying Microbial Acquired Drug Resistance [frontiersin.org]
Application Notes and Protocols for Assessing the Immunomodulatory Effects of Bactobolin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the immunomodulatory properties of Bactobolin (B605904) C, a potent antibiotic with potential applications in immunotherapy and drug development. The following protocols and data summaries are designed to facilitate the systematic investigation of Bactobolin C's effects on the immune system.
Introduction to this compound and its Immunomodulatory Potential
This compound is an antibiotic that has demonstrated selective immunomodulatory activities. Existing research indicates that this compound can suppress humoral immunity, specifically antibody formation, while having a minimal impact on cell-mediated immunity, such as delayed-type hypersensitivity and macrophage phagocytosis.[1] These characteristics suggest that this compound may have therapeutic potential in conditions where modulation of the immune response is desirable. Further investigation into its mechanisms of action, particularly its influence on key signaling pathways, is warranted.
Data Presentation: Summary of Known Immunomodulatory Effects
The following table summarizes the reported in vitro and in vivo effects of this compound on various immunological parameters. While precise quantitative data such as IC50 values are not extensively available in the public domain, the existing literature provides a qualitative assessment of its activity.
| Immune Parameter | Assay Type | Observed Effect of this compound | Reference |
| Humoral Immunity | In vitro & In vivo Antibody Formation | Strong suppression of antibody formation. | [1] |
| Cell-Mediated Immunity | Delayed-Type Hypersensitivity (DTH) | No significant effect on the DTH response. | [1] |
| Phagocytic Activity | Macrophage Phagocytosis Assay | Did not affect the phagocytic activity of peritoneal macrophages. | [1] |
| Lymphocyte Proliferation | Spleen Cell Viability with Mitogens | Extremely low toxicity to spleen cells treated with Concanavalin A (Con A) and lipopolysaccharide (LPS). | [1] |
| Hematopoiesis | Bone Marrow Colony Formation | Did not affect colony formation of mouse bone marrow cells. |
Experimental Protocols
Detailed methodologies for key experiments to assess the immunomodulatory effects of this compound are provided below. These protocols are based on standard immunological assays and can be adapted for the specific experimental needs.
In Vitro Antibody Formation Assay
This assay assesses the effect of this compound on the production of antibodies by B lymphocytes in vitro.
Principle: B cells, in the presence of T cell help and antigen, differentiate into plasma cells and secrete antibodies. The amount of antibody produced can be quantified by ELISA.
Protocol:
-
Cell Preparation:
-
Isolate splenocytes from a mouse immunized with a specific antigen (e.g., sheep red blood cells, SRBCs).
-
Prepare a single-cell suspension of splenocytes at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
-
Treatment:
-
Plate 1 mL of the splenocyte suspension into each well of a 24-well plate.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known immunosuppressant like Cyclosporin A).
-
Add the specific antigen (e.g., SRBCs) to stimulate antibody production.
-
-
Incubation:
-
Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
-
Quantification of Antibody Production (ELISA):
-
Coat a 96-well ELISA plate with the specific antigen overnight at 4°C.
-
Wash the plate with PBS-T (PBS with 0.05% Tween-20).
-
Block the plate with 1% BSA in PBS for 1 hour at room temperature.
-
Collect the culture supernatants from the 24-well plate and add them in serial dilutions to the ELISA plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate with PBS-T.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the mouse immunoglobulin isotype being measured (e.g., anti-mouse IgM or IgG).
-
Incubate for 1 hour at room temperature.
-
Wash the plate with PBS-T.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of antibodies in each sample based on a standard curve.
-
Compare the antibody levels in this compound-treated wells to the vehicle control to determine the extent of inhibition.
-
Macrophage Phagocytosis Assay
This assay evaluates the effect of this compound on the ability of macrophages to engulf foreign particles.
Principle: Macrophages are professional phagocytes. Their phagocytic capacity can be measured by their uptake of fluorescently labeled particles, such as zymosan or E. coli bioparticles.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
-
Phagocytosis:
-
Add fluorescently labeled zymosan or E. coli bioparticles to each well.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Quenching of Extracellular Fluorescence:
-
Add a quenching solution (e.g., trypan blue) to extinguish the fluorescence of non-internalized particles.
-
-
Quantification:
-
Measure the intracellular fluorescence using a fluorescence microplate reader or a flow cytometer.
-
-
Data Analysis:
-
Compare the fluorescence intensity of this compound-treated cells to the vehicle control to determine any effect on phagocytosis.
-
Lymphocyte Proliferation Assay
This assay assesses the impact of this compound on the proliferation of lymphocytes in response to a mitogenic stimulus.
Principle: Lymphocytes proliferate in response to mitogens like Concanavalin A (Con A) or lipopolysaccharide (LPS). Proliferation can be measured by the incorporation of a labeled nucleotide (e.g., [3H]-thymidine or BrdU) into newly synthesized DNA or by using a dye dilution assay (e.g., CFSE).
Protocol:
-
Cell Preparation:
-
Isolate splenocytes or peripheral blood mononuclear cells (PBMCs).
-
Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
-
Treatment and Stimulation:
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add various concentrations of this compound.
-
Add a mitogen (e.g., Con A for T cells or LPS for B cells) to stimulate proliferation. Include unstimulated and vehicle controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Measurement of Proliferation ([3H]-thymidine incorporation):
-
Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells onto a glass fiber filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Express the results as counts per minute (CPM). Compare the CPM of this compound-treated wells to the stimulated control to determine the effect on proliferation.
-
Cytokine Production Assay
This assay measures the effect of this compound on the production of key immunomodulatory cytokines by immune cells.
Principle: Immune cells, such as macrophages and lymphocytes, produce cytokines in response to stimulation. The levels of these cytokines in the culture supernatant can be quantified using ELISA or a multiplex bead array.
Protocol:
-
Cell Stimulation:
-
Culture immune cells (e.g., RAW 264.7 macrophages or PBMCs) in a 24-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate stimulus (e.g., LPS for macrophages).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production.
-
-
Sample Collection:
-
Collect the culture supernatants and centrifuge to remove any cells.
-
-
Cytokine Quantification (ELISA):
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-10).
-
Follow the manufacturer's instructions for the ELISA procedure.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine from the standard curve.
-
Compare the cytokine levels in the this compound-treated samples to the stimulated control.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol details the assessment of key signaling protein activation through phosphorylation.
Principle: The NF-κB and MAPK signaling pathways are central to immune cell activation and cytokine production. The activation of these pathways can be assessed by detecting the phosphorylation of key proteins (e.g., p65 for NF-κB; ERK, JNK, p38 for MAPK) via Western blotting.
Protocol:
-
Cell Treatment and Lysis:
-
Culture immune cells (e.g., RAW 264.7) and treat with this compound and/or a stimulus (e.g., LPS) for various time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the signaling proteins of interest (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the activation status of the signaling pathways.
-
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: General workflow for in vitro and in vivo assessment of this compound.
Signaling Pathway Diagrams
The following diagrams illustrate the canonical NF-κB and MAPK signaling pathways, which are key regulators of the immune response. While the direct targets of this compound within these pathways are yet to be elucidated, these diagrams provide a framework for hypothesizing its mechanism of action.
Caption: Canonical NF-κB signaling pathway.
Caption: General MAPK signaling cascade.
Hypothetical Mechanism of this compound: Based on its known suppressive effect on antibody formation, it is plausible that this compound may interfere with signaling pathways crucial for B cell activation, proliferation, and differentiation. This could involve the inhibition of key components within the NF-κB or MAPK pathways in B lymphocytes, or in T helper cells that provide signals for B cell activation. Further research using the protocols outlined above is necessary to elucidate the precise molecular targets of this compound.
References
Troubleshooting & Optimization
How to improve the yield of Bactobolin C from bacterial cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Bactobolin (B605904) C from bacterial cultures. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Which bacterial species is a known producer of Bactobolin C?
A1: this compound is produced by Burkholderia thailandensis, particularly the E264 strain.[1][2] The production of bactobolins, including this compound, is regulated by a quorum-sensing mechanism involving acyl-homoserine lactones (Ac-HSLs).[1][2] The biosynthetic gene cluster responsible for bactobolin production is designated as the bta cluster.[1]
Q2: What is the basic composition of a culture medium for producing this compound?
A2: A commonly used medium for the production of bactobolins by Burkholderia thailandensis E264 is Luria-Bertani (LB) broth. While LB broth supports production, optimization of medium components is a key strategy for enhancing yield.
Q3: What are the general fermentation parameters for this compound production?
A3: Key fermentation parameters that influence the production of secondary metabolites like this compound include temperature, pH, aeration, and agitation. For Burkholderia thailandensis, a notable increase in bactobolin production has been observed when grown at 30°C compared to 37°C. Optimization of these parameters is crucial for maximizing yield.
Troubleshooting Guide
Issue 1: Low or no yield of this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Culture Temperature | Cultivate Burkholderia thailandensis at 30°C, as higher temperatures (e.g., 37°C) have been shown to result in lower bactobolin production. |
| Inappropriate Culture Medium | Start with a rich medium like LB broth. For optimization, consider systematically evaluating different carbon and nitrogen sources. |
| Incorrect Aeration and Agitation | Ensure adequate aeration and agitation, as these are critical for cell growth and secondary metabolite production. Optimal rates need to be determined empirically for your specific fermenter setup. |
| Non-optimal pH | Monitor and control the pH of the culture medium. The optimal pH for bacteriocin (B1578144) production by other bacteria often falls between 7.0 and 8.0. This should be optimized for B. thailandensis and this compound production. |
| Loss of Productivity in Strain | Revive a fresh culture from a glycerol (B35011) stock. Repeated subculturing can sometimes lead to reduced production of secondary metabolites. |
Issue 2: Batch-to-batch variability in this compound yield.
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum | Standardize the inoculum preparation. Always start from a single colony to inoculate a starter culture, and use a consistent volume and growth phase of the starter culture for inoculation of the production culture. |
| Variability in Medium Components | Use high-quality, pure components for medium preparation. If using complex media components like yeast extract or peptone, be aware that there can be lot-to-lot variation. Consider moving towards a chemically defined medium for more consistent results. |
| Fluctuations in Fermentation Parameters | Ensure that temperature, pH, and agitation/aeration are tightly controlled and monitored throughout the fermentation process. |
Strategies for Yield Improvement
Optimization of Culture Conditions
Optimizing fermentation parameters is a critical first step in enhancing this compound yield.
Key Parameters to Optimize:
-
Temperature: As previously mentioned, a lower temperature of 30°C has been shown to be more favorable for bactobolin production by B. thailandensis than 37°C.
-
pH: The optimal pH for secondary metabolite production is strain-specific and should be determined by running fermentation batches at different controlled pH levels.
-
Aeration and Agitation: These parameters influence the dissolved oxygen concentration in the medium, which is crucial for the growth of aerobic bacteria like Burkholderia. These should be optimized to maximize biomass and, consequently, product yield. High stirring rates can sometimes lead to cell damage, so a balance must be found.
Medium Composition Optimization
The composition of the culture medium directly impacts cell growth and secondary metabolite synthesis.
Experimental Protocol for Medium Optimization:
-
One-Factor-at-a-Time (OFAT) Analysis:
-
Start with a basal medium (e.g., LB broth).
-
Systematically vary the concentration of one component (e.g., carbon source, nitrogen source) while keeping others constant.
-
Identify the optimal concentration for each component. Key components to investigate include various carbon sources (e.g., glucose, glycerol) and nitrogen sources (e.g., yeast extract, tryptone, ammonium (B1175870) salts).
-
-
Statistical Optimization (e.g., Response Surface Methodology):
-
Once key components are identified, use a statistical approach like a central composite design to understand the interactions between different components and find the optimal medium composition more efficiently.
-
Precursor Feeding
Feeding precursors of the biosynthetic pathway can significantly enhance the yield of the final product.
Bactobolin Biosynthesis and Potential Precursors:
The biosynthesis of bactobolins is a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway. Key precursors include:
-
L-alanine
-
Malonyl-CoA (derived from primary metabolism)
-
A unique 3-hydroxy-4,4-dichloro-L-valine
Experimental Protocol for Precursor Feeding:
-
Identify potential precursors based on the biosynthetic pathway. For this compound, L-alanine and L-valine (as a precursor to the dichlorinated valine analogue) are logical candidates.
-
Add the precursor to the culture medium at different concentrations and at various time points during the fermentation (e.g., at the time of inoculation, or at the beginning of the stationary phase when secondary metabolite production often commences).
-
Monitor the production of this compound to determine the optimal precursor, concentration, and feeding time.
Genetic Engineering
Genetic modification of the producing strain can lead to substantial increases in yield. Burkholderia thailandensis is amenable to genetic manipulation.
Potential Genetic Engineering Strategies:
-
Overexpression of Biosynthetic Genes: Increase the expression of key genes within the bta cluster, such as the NRPS and PKS genes, to drive more flux through the pathway.
-
Overexpression of Regulatory Genes: The production of bactobolins is regulated by quorum sensing. Overexpressing positive regulatory genes could lead to increased production.
-
Deletion of Competing Pathways: Identify and delete genes for competing metabolic pathways that draw precursors away from this compound biosynthesis.
-
Inducing Resistant Mutations: In some bacteria, inducing mutations that confer resistance to certain antibiotics has been shown to increase the production of other secondary metabolites.
Experimental Workflow for Gene Overexpression:
-
Gene Selection: Identify the target gene for overexpression from the bta cluster.
-
Vector Construction: Clone the target gene into an appropriate expression vector for Burkholderia.
-
Transformation: Introduce the expression vector into Burkholderia thailandensis via conjugation or natural transformation.
-
Cultivation and Analysis: Culture the engineered strain and compare its this compound production to the wild-type strain.
Quantitative Data Summary
| Parameter | Condition | Effect on Bactobolin Production | Reference |
| Temperature | 30°C vs. 37°C | Increased production at 30°C |
Further quantitative data from systematic optimization studies would need to be generated experimentally.
Visualizations
This compound Biosynthesis Overview
Caption: Overview of the this compound biosynthetic pathway.
Experimental Workflow for Yield Improvement
Caption: A stepwise workflow for improving this compound yield.
References
Overcoming solubility issues of Bactobolin C in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Bactobolin C in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1] It is soluble in DMSO, and this solvent is suitable for long-term storage of stock solutions.
Q2: Is this compound soluble in water?
Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with compounds dissolved in DMSO. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit. Try lowering the final concentration.
-
Increase the percentage of DMSO: A small percentage of DMSO in the final solution can help maintain solubility. However, be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to DMSO, as it can have its own biological effects.
-
Use a surfactant: In some cases, a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) in the aqueous medium can help to maintain the solubility of hydrophobic compounds. The appropriate surfactant and its concentration will need to be determined empirically for your specific application.
-
pH adjustment: The solubility of some compounds is pH-dependent. You can try to adjust the pH of your aqueous buffer, but the effect on this compound solubility is not well-documented and would require experimental validation.
Q4: What are the recommended storage conditions for this compound solutions?
A4: For short-term storage (days to weeks), this compound stock solutions in DMSO can be stored at 0 - 4°C. For long-term storage (months to years), it is recommended to store the stock solution at -20°C.[1]
Q5: How stable is this compound in solution?
A5: this compound is stable for a few weeks during ordinary shipping at ambient temperature.[1] For long-term stability, it is recommended to store it as a solid powder in a dry, dark place at 0 - 4°C for the short term or -20°C for the long term.[1] The stability in aqueous solutions at working concentrations should be determined experimentally, as degradation can be influenced by factors such as pH, temperature, and the presence of other components in the solution.
Quantitative Data Presentation
The following table summarizes the available information for preparing stock solutions of this compound in DMSO.
| Solvent | Concentration | Notes | Reference |
| DMSO | 1 mM | Based on a molecular weight of 383.22 g/mol . | [1] |
| DMSO | 5 mM | Based on a molecular weight of 383.22 g/mol . | [1] |
| DMSO | 10 mM | Based on a molecular weight of 383.22 g/mol . | [1] |
| DMSO | 50 mM | Based on a molecular weight of 383.22 g/mol . | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 383.22 g/mol ), you would need 3.83 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but be cautious of potential degradation at higher temperatures.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of a Working Solution by Diluting a DMSO Stock in Aqueous Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous medium (e.g., cell culture medium, buffer)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound and the final percentage of DMSO required for your experiment.
-
Perform a serial dilution if necessary. For example, to prepare a 10 µM working solution with 0.1% DMSO from a 10 mM stock:
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of the aqueous medium to get a 100 µM solution with 1% DMSO.
-
Then, add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous medium to get the final 10 µM working solution with 0.1% DMSO.
-
-
Vortex gently to mix.
-
Use the working solution immediately or as validated for its stability under your experimental conditions. Always prepare a vehicle control with the same final concentration of DMSO.
Visualization
This compound Mechanism of Action: Ribosome Inhibition
Bactobolin exerts its cytotoxic effects by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome at a novel site, which leads to the displacement of tRNA from the P-site and ultimately stalls translation.
References
Technical Support Center: Bactobolin C Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Bactobolin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an antitumor antibiotic belonging to the polyketide-peptide class of natural products.[1][2] It was originally isolated from the culture broth of Pseudomonas yoshitomensis.[3] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀Cl₂N₂O₆ | [1] |
| Molecular Weight | 383.22 g/mol | [1] |
| Appearance | White powder | [3] |
| Solubility | Water-soluble | [4] |
Q2: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound stem from its polar nature, potential instability, and the presence of structurally similar analogs produced by the source organism.[5]
-
High Polarity: Being water-soluble, this compound can be difficult to retain on standard reversed-phase chromatography columns and may elute in the solvent front with other polar impurities.
-
Co-eluting Analogs: Pseudomonas species can produce several Bactobolin analogs which may have very similar retention times, making separation difficult.[5]
-
Potential for Degradation: As a complex natural product, this compound may be sensitive to pH, temperature, and oxidative conditions during the purification process.[6]
-
Low Titer: The concentration of this compound in the fermentation broth is often low, requiring efficient extraction and concentration steps.
Q3: What are the general steps for this compound purification?
A typical purification workflow for this compound involves the following stages:
-
Fermentation and Extraction: Culturing of the Pseudomonas strain followed by extraction of the supernatant. Liquid-liquid extraction with a solvent like chloroform (B151607) is a common initial step for separating compounds from the culture broth.
-
Initial Cleanup/Fractionation: This step aims to remove bulk impurities. Techniques like solid-phase extraction (SPE) or flash column chromatography over normal or reversed-phase silica (B1680970) can be employed.
-
Chromatographic Purification: One or more rounds of high-performance liquid chromatography (HPLC) are typically required to achieve high purity. Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized reversed-phase columns designed for polar compounds may be necessary.
-
Final Desalting and Lyophilization: Removal of buffer salts and water to obtain the pure, solid compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound purification, presented in a question-and-answer format.
Problem Area 1: Extraction and Initial Cleanup
Q: My initial solvent extraction (e.g., with chloroform) has a low yield of this compound.
A: This could be due to several factors:
-
pH of the Culture Supernatant: The charge state of this compound can affect its partitioning between aqueous and organic phases. Try adjusting the pH of the supernatant before extraction.
-
Emulsion Formation: Vigorous mixing can lead to stable emulsions, trapping the compound of interest. Use gentle, prolonged mixing or centrifugation to break up emulsions.
-
Inappropriate Solvent: While chloroform has been used for extracting compounds from Pseudomonas, other solvents like ethyl acetate (B1210297) or butanol might be more effective for this compound. A small-scale pilot extraction with different solvents is recommended.
Q: After my initial cleanup on a silica gel column, I see significant loss of my compound.
A: this compound, with its multiple functional groups, may be susceptible to degradation on acidic silica gel.
-
Silica Gel Deactivation: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a base, such as 1-2% triethylamine (B128534), to neutralize acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or a bonded silica phase such as diol.
Problem Area 2: HPLC Purification
Q: this compound is not retained on my C18 reversed-phase HPLC column and elutes in the void volume.
A: This is a common issue with highly polar compounds. Here are several strategies to address this:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to be more compatible with highly aqueous mobile phases and offer better retention for polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar molecules.
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of charged polar molecules on a reversed-phase column.
Q: I am observing poor peak shape (tailing or fronting) for my this compound peak in HPLC.
A: Poor peak shape can result from several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
| Cause | Solution |
| Secondary Silanol (B1196071) Interactions | Adjust the mobile phase pH to suppress the ionization of the analyte. For basic compounds, a higher pH may be beneficial, while acidic compounds may perform better at a lower pH. Adding a competing base like triethylamine to the mobile phase can also mask active silanol sites. |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Inappropriate Mobile Phase | Ensure the mobile phase components are fully miscible and that any buffers are used within their effective pH range. |
| Sample Solvent Effects | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. |
Q: My retention times are not reproducible between HPLC runs.
A: Lack of reproducibility can stem from issues with the HPLC system, column equilibration, or mobile phase preparation.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running gradients.
-
Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure accurate pH adjustment. Small variations in mobile phase composition can significantly impact retention times for polar compounds.
-
System Check: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.
Experimental Protocols
The following are generalized protocols for the key stages of this compound purification. These should be optimized for your specific experimental conditions.
Protocol 1: Extraction from Culture Broth
-
Centrifuge the Pseudomonas culture at 10,000 x g for 15 minutes to pellet the cells.
-
Decant the supernatant and filter it through a 0.22 µm filter to remove any remaining cells.
-
Transfer the filtered supernatant to a separatory funnel.
-
Extract the supernatant three times with an equal volume of chloroform or ethyl acetate.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663).
-
Filter off the sodium sulfate and concentrate the organic extract under reduced pressure to obtain the crude extract.
Protocol 2: Flash Column Chromatography (Normal Phase)
-
Column Packing: Dry pack a glass column with silica gel.
-
Deactivation (Optional but Recommended): Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1% triethylamine. Flush the column with 2-3 column volumes of this deactivating solvent. Then, flush with 2-3 column volumes of the initial elution solvent (without triethylamine).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a step or linear gradient of increasing polarity. A common solvent system is a gradient of methanol (B129727) in dichloromethane.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
Protocol 3: HILIC-HPLC Purification
-
Column Selection: Use a HILIC column (e.g., amide or bare silica).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in 95:5 (v/v) acetonitrile:water.
-
Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.
-
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 20 column volumes.
-
Gradient Elution: Inject the partially purified sample and run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Detection and Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm) and collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to assess purity. Pool the pure fractions.
-
Desalting: If necessary, remove the buffer salts using a suitable desalting method.
-
Lyophilization: Freeze-dry the purified solution to obtain this compound as a solid powder.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. ANTITUMOR EFFECT OF BACTOBOLIN AND ITS INFLUENCE ON MOUSE IMMUNE SYSTEM AND HEMATOPOIETIC CELLS [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pseudomonas cytochrome C-551 peroxidase. A purification procedure and study of CO-binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclization of Two Antimicrobial Peptides Improves Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of therapeutic peptides using orthogonal methods to achieve high purity - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Optimizing In Vitro Assays for Bactobolin C
Welcome to the technical support center for Bactobolin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing in vitro assay conditions for this potent cytotoxic agent. Here you will find frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and relevant data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells. Its primary target is the 50S ribosomal subunit, where it binds to the L2 ribosomal protein.[1] This interaction displaces the P-site tRNA, thereby stalling the translation process.[2] The conserved nature of the L2 protein across bacteria and eukaryotes explains the broad-spectrum activity of bactobolins.[1]
Q2: What are the recommended starting concentrations for in vitro assays with this compound?
The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. Based on available data, for antibacterial assays, Minimum Inhibitory Concentrations (MICs) can range from 0.1 to >128 µg/mL.[3] For cytotoxicity assays in mammalian cells, such as mouse fibroblasts, the ID50 (the dose that inhibits 50% of the cells) for this compound has been reported to be in the µg/mL range.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
Q3: How should I prepare a stock solution of this compound?
This compound is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution in 100% DMSO and then dilute it further in the appropriate cell culture medium for your experiments. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4][5]
Q4: What is the stability of this compound in solution and cell culture media?
The stability of this compound in aqueous solutions and cell culture media can be a critical factor in experimental reproducibility. While specific stability data for this compound is not extensively published, it is known that some antibiotics can degrade under typical in vitro testing conditions. It is recommended to prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. To assess stability in your specific experimental setup, you can incubate the compound in your cell culture media for the duration of your assay and then test its activity or measure its concentration using analytical methods like LC-MS.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Bacillus subtilis | 1 |
| Staphylococcus aureus | 2 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | >128 |
| Klebsiella pneumoniae | 16 |
| Enterococcus faecalis | 4 |
Data compiled from publicly available research.[3] Actual MIC values may vary depending on the specific strain and testing conditions.
Table 2: Cytotoxicity of Bactobolins against Mouse Fibroblasts.
| Compound | ID50 (µg/mL) |
| Bactobolin A | 0.4 |
| This compound | 1.5 |
ID50 is the concentration that causes 50% inhibition of cell growth.[3]
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol is a general guideline for determining the cytotoxic effects of this compound on adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent cancer cell line of choice (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration is below 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Troubleshooting Guides
Issue 1: Low or no cytotoxic effect of this compound.
-
Possible Cause: Incorrect concentration, degradation of the compound, or cell line resistance.
-
Solution:
-
Verify the concentration of your stock solution.
-
Prepare fresh dilutions for each experiment.
-
Perform a dose-response curve with a wider concentration range.
-
Test a different, more sensitive cell line.
-
Check the stability of this compound in your specific culture medium and conditions.
-
-
Issue 2: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Solution:
-
Ensure a homogenous cell suspension before seeding.
-
Use a multichannel pipette for adding reagents and ensure accurate volumes.
-
Avoid using the outer wells of the plate, which are more prone to evaporation. Fill them with sterile PBS or medium.
-
-
Issue 3: this compound precipitates in the cell culture medium.
-
Possible Cause: Poor solubility of the compound at the tested concentration.
-
Solution:
-
Ensure the DMSO stock is fully dissolved before diluting in the medium.
-
Decrease the final concentration of this compound.
-
Increase the final DMSO concentration slightly, but not exceeding cytotoxic levels for your cells (test this beforehand).
-
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a cell viability assay.
References
- 1. Proteotoxicity from aberrant ribosome biogenesis compromises cell fitness | eLife [elifesciences.org]
- 2. Bactobolin A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of the ribosomal L2 gene reveals a novel mechanism for stress adaptation in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Bactobolin C in cellular assays
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing off-target effects of Bactobolin (B605904) C in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Bactobolin C?
A1: this compound, a member of the bactobolin family of antibiotics, functions by inhibiting protein synthesis.[1] Its primary target is the ribosome.[1][2] Specifically, it binds to a novel site on the 50S ribosomal subunit, which includes the ribosomal protein uL2.[2][3] This binding action displaces the transfer RNA (tRNA) located at the peptidyl (P) site, thereby disrupting the elongation phase of translation. The target site appears to be conserved between bacteria and eukaryotes, which explains its activity in mammalian cells.
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target proteins for this compound are not extensively documented in the provided results, potential off-target effects can be inferred from its mechanism and general principles of chemical biology. High concentrations of chemical probes are a common cause of off-target activity. Given that this compound is a cytotoxic agent, off-target effects could manifest as generalized cellular stress, apoptosis, or inhibition of other cellular processes unrelated to ribosomal inhibition. It is also crucial to consider that even minor structural analogs or derivatives can exhibit different activity profiles.
Q3: How can I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration should be the lowest concentration that elicits the desired on-target phenotype. To determine this, a dose-response experiment is critical. By testing a range of concentrations, you can identify the EC50 (half-maximal effective concentration) for your specific cell line and assay. Using concentrations significantly above the EC50 increases the risk of off-target effects.
Q4: What are the essential controls to include when using this compound?
A4: To ensure the validity of your results, several controls are necessary:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) to control for any effects of the vehicle itself.
-
Inactive Analog/Negative Control: Use a structurally similar but biologically inactive analog of this compound. This helps confirm that the observed phenotype is not due to a non-specific chemical effect. It is important to profile the negative control to ensure it does not have its own off-target activities.
-
Orthogonal Chemical Probe: If available, use a structurally unrelated compound that targets the same protein (in this case, another ribosome inhibitor with a distinct scaffold) to see if it recapitulates the same phenotype.
-
Genetic Controls: Employ genetic methods like CRISPR or siRNA/shRNA to knock down or knock out the target protein (e.g., a component of the ribosome). The resulting phenotype should mimic the one produced by this compound treatment.
Troubleshooting Guide
Problem: High levels of cytotoxicity are observed, potentially masking the specific on-target phenotype.
-
Cause: The concentration of this compound may be too high, leading to widespread off-target effects or acute cellular toxicity.
-
Solution: Perform a detailed dose-response curve to find the minimal effective concentration. Reduce the treatment duration to see if the specific phenotype can be observed before the onset of general cytotoxicity.
Problem: The phenotype observed with this compound does not match the phenotype from the genetic knockdown of its proposed target.
-
Cause: This discrepancy suggests that the observed effect of this compound may be off-target. Alternatively, the chemical probe may induce a different effect than target removal (e.g., trapping the target in an inactive state versus its complete absence).
-
Solution:
-
Validate with a Resistant Mutant: The most rigorous method is to use a cell line with a mutation in the this compound binding site (e.g., in the uL2 ribosomal protein) that confers resistance. On-target effects will be diminished or absent in the mutant cell line, while off-target effects should persist.
-
Use an Orthogonal Probe: Confirm the phenotype with a different, structurally unrelated inhibitor of the same target.
-
Problem: Results are inconsistent across experiments.
-
Cause: Inconsistency can arise from variations in cell density, passage number, compound stability, or experimental timing.
-
Solution: Standardize all experimental parameters. Prepare fresh dilutions of this compound from a stable stock solution for each experiment. Ensure consistent cell seeding densities and use cells within a defined passage number range.
Data Presentation
Table 1: Comparative Activity of Bactobolin Analogs
This table summarizes hypothetical data on the bioactivity of different Bactobolin compounds, illustrating the importance of specific chemical moieties for on-target potency.
| Compound | Target | Cell Line | IC50 (µM) | Key Structural Feature | Relative Potency |
| Bactobolin A | Ribosome | HeLa | 0.5 | Dichloromethyl at C-3 | ++++ |
| This compound | Ribosome | HeLa | 1.2 | Monochloromethyl at C-3 | ++ |
| C-3 Analog | Ribosome | HeLa | > 50 | Hydroxymethyl at C-3 | - |
| Acybolin | Ribosome | HeLa | 5.0 | Altered peptide linker | + |
Data is illustrative. As noted in the literature, derivatives with modified functionality at the C-3 position generally show reduced activity. Bactobolin A is typically more potent than this compound.
Experimental Protocols
Protocol 1: Determining Optimal Concentration via Dose-Response Assay
Objective: To identify the EC50 of this compound in a specific cell line and assay to define the optimal working concentration range.
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
96-well cell culture plates
-
Vehicle (e.g., sterile DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Start from a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 dilutions. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay Readout: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized response against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
Protocol 2: On-Target Validation Using a Resistant Cell Line
Objective: To confirm that the biological effect of this compound is dependent on its interaction with the intended target (the ribosome).
Materials:
-
Wild-type (WT) cell line
-
Genetically modified cell line expressing a resistance-conferring mutation in the uL2 ribosomal protein
-
This compound
-
Assay-specific reagents to measure the phenotype of interest (e.g., protein synthesis assay kit, specific antibodies for western blot).
Methodology:
-
Cell Culture: Culture both WT and resistant mutant cells under identical conditions.
-
Experimental Setup: Seed both cell lines in parallel in appropriate culture vessels (e.g., 6-well plates).
-
Treatment: Treat both cell lines with this compound at the predetermined optimal concentration (from Protocol 1) and a higher concentration (e.g., 10x optimal). Include a vehicle control for both cell lines.
-
Incubation: Incubate for the time required to observe the desired phenotype.
-
Phenotypic Analysis: Measure the biological endpoint of interest in both cell lines. For example, measure the rate of protein synthesis using a puromycin (B1679871) incorporation assay.
-
Data Analysis: Compare the phenotypic response to this compound between the WT and resistant cell lines. A significantly reduced response in the resistant cell line validates the on-target activity. Off-target effects should be comparable between the two lines.
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemistry and Biology of Bactobolin: A 10-Year Collaboration with Natural Product Chemist Extraordinaire Jon Clardy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bactobolin A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
How to address batch-to-batch variability of Bactobolin C
Welcome to the technical support center for Bactobolin (B605904) C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address batch-to-batch variability in their experiments. Consistent performance of Bactobolin C is critical for reproducible results, and this guide offers a framework for quality control and issue resolution.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the efficacy of this compound between different lots. What could be the cause?
A1: Batch-to-batch variability in this compound can stem from several factors, primarily related to purity and the presence of inactive or less active isomers and degradation products. The dichloromethyl group at the C-3 position is crucial for its biological activity.[1][2] Modifications or degradation at this site can lead to a significant loss of potency. Other potential causes include variations in the manufacturing process, raw material quality, and storage conditions.[3]
Q2: How can we ensure the quality and consistency of our this compound batches?
A2: A multi-pronged approach to quality control is recommended. This should involve a combination of analytical techniques to confirm the identity, purity, and concentration of this compound in each batch. We recommend establishing a "golden batch" standard from a lot that has shown desired activity and using this as a reference for comparison.[3] Key analytical methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: What are the recommended storage conditions for this compound?
A3: For solid this compound, storage in a tightly sealed vial for up to 6 months is a general guideline. Once dissolved, stock solutions should be aliquoted and stored in tightly sealed vials at -20°C for up to one month.[4] To maintain stability, it is best to prepare solutions fresh for each experiment. Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.[4]
Q4: Can impurities in this compound affect our experimental results beyond reduced potency?
A4: Yes, impurities can have a range of effects. In addition to lower-than-expected activity, impurities with their own modest antimicrobial or cytotoxic effects could lead to inconsistent results or off-target effects.[5] Furthermore, impurities can interfere with analytical methods, such as UV spectrophotometry, leading to inaccurate estimations of the active pharmaceutical ingredient (API) concentration.[5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to this compound variability.
Issue 1: Reduced or Inconsistent Biological Activity
If you observe that a new batch of this compound is less potent or yields inconsistent results in your bioassays (e.g., antimicrobial or cytotoxicity assays), follow this workflow:
Caption: Troubleshooting workflow for inconsistent this compound activity.
Issue 2: Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS)
The appearance of unexpected peaks in your analytical runs can indicate the presence of impurities or degradation products.
Potential Causes and Solutions
| Potential Cause | Diagnostic Steps | Recommended Action |
| Degradation due to Improper Storage | Review storage conditions (temperature, light exposure, solvent stability). Analyze an older sample to see if the impurity peak has grown over time. | Store new batches under recommended conditions. Prepare fresh solutions for critical experiments. |
| Presence of Isomers or Related Bactobolins | Use high-resolution mass spectrometry to determine the molecular formula of the impurity. Compare fragmentation patterns with the main compound. | If the impurity is a known, less active isomer, the overall potency of the batch may be reduced. Adjust experimental concentrations if possible, or source a purer batch. |
| Contamination from Synthesis or Purification | Analyze the impurity using LC-MS/MS to identify its structure. This may reveal residual solvents, reactants, or byproducts. | Contact the supplier with your findings. A different purification strategy may be needed. |
Quality Control Protocols
To proactively manage batch-to-batch variability, we recommend implementing the following analytical protocols for each new lot of this compound.
HPLC Purity Assessment
This protocol provides a method to assess the purity of this compound and compare it against a reference standard.
Experimental Protocol: HPLC
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve this compound in methanol (B129727) to a concentration of 1 mg/mL. |
Data Interpretation:
-
Identity: The retention time of the main peak should match that of your "golden batch" reference standard.
-
Purity: The area of the main peak, as a percentage of the total peak area, should meet your established purity specification (e.g., >95%).
-
Consistency: The chromatogram profile should be consistent across batches, with no significant new impurity peaks.
Mass Spectrometry for Identity Confirmation
This protocol confirms the molecular weight of this compound.
Experimental Protocol: LC-MS
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap for high resolution |
| Scan Range | 100 - 1000 m/z |
| Expected Mass | [M+H]⁺ = 383.0771 (for C₁₄H₂₀Cl₂N₂O₆) |
| Sample Prep | Use the eluent from the HPLC separation. |
Data Interpretation:
-
The primary ion detected should correspond to the expected mass of this compound.
-
High-resolution mass spectrometry can help identify the elemental composition of impurity peaks.
NMR for Structural Confirmation
NMR provides detailed structural information and can be used to confirm the identity of this compound and detect structural variants.
Experimental Protocol: ¹H NMR
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ or Methanol-d₄ |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
| Sample Prep | Dissolve ~5 mg of this compound in 0.5 mL of deuterated solvent. |
Data Interpretation:
-
The resulting spectrum should match the known ¹H NMR spectrum of this compound.
-
Pay close attention to the signals corresponding to the dichloromethyl group, as alterations here are linked to loss of activity.[1][2]
This compound Signaling and Mechanism of Action
Understanding the mechanism of action is key to interpreting experimental results. This compound inhibits protein synthesis by binding to the 50S ribosomal subunit, which ultimately displaces P-site tRNA.[6]
Caption: Mechanism of action of this compound on the ribosome.
Inconsistent results in protein synthesis assays or downstream cellular processes can often be traced back to variability in the potency of the this compound batch used. By implementing the quality control and troubleshooting steps outlined above, researchers can ensure the reliability and reproducibility of their experimental outcomes.
References
- 1. Synthesis and activities of bactobolin derivatives having new functionality at C-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and activities of bactobolin derivatives based on the alteration of the functionality at C-3 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress towards the syntheses of Bactobolin A and C4-epi-Bactobolin A using a sulfamate-tethered aza-Wacker cyclization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of impurities in ivermectin bulk material by mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
Technical Support Center: Bactobolin C Toxicity Reduction in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bactobolin (B605904) C in animal studies. The focus is on strategies to mitigate the inherent toxicity of this potent protein synthesis inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the known acute toxicity of Bactobolin C in mice?
A1: The acute toxicity of this compound has been determined in mice, with the LD50 (the dose that is lethal to 50% of the animals) varying by the route of administration.
Q2: What is the primary mechanism of this compound's toxicity?
A2: this compound is a potent inhibitor of protein synthesis. Its toxicity stems from its ability to bind to the 70S ribosome in bacteria, and it can also affect eukaryotic ribosomes, leading to cytotoxicity in mammalian cells.[1][2] It binds to a unique site on the 50S ribosomal subunit, displacing the tRNA at the P-site, which halts protein elongation.[1][2]
Q3: Are there any known derivatives of this compound with lower toxicity?
A3: Studies have explored chemical modifications of this compound to reduce its toxicity. However, modifications at the C-3 position of the molecule, such as transforming the dichloromethyl group, have resulted in derivatives with significantly lower antibacterial and cytotoxic activity.[3] This suggests that this part of the molecule is crucial for its biological function, and altering it may not be a viable strategy for reducing toxicity without compromising efficacy.
Q4: What are the general strategies to reduce the in vivo toxicity of cytotoxic compounds like this compound?
A4: Several strategies can be employed to reduce the systemic toxicity of potent compounds in animal studies:
-
Formulation Strategies: Encapsulating the drug in delivery systems like liposomes or nanoparticles can alter its pharmacokinetic profile, leading to more targeted delivery to tumors or sites of infection and reduced exposure of healthy tissues.
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the molecule can increase its half-life in circulation and shield it from the immune system, potentially reducing off-target toxicity.
-
Dose Optimization: Careful dose selection and administration scheduling can help manage toxicity while maintaining therapeutic efficacy.
-
Supportive Care: In preclinical studies, supportive measures can be implemented to manage side effects, although this is more common in clinical settings.
Troubleshooting Guides
This section provides practical guidance for specific issues you might encounter during your experiments with this compound.
Issue 1: High mortality rates in animal cohorts at presumed therapeutic doses.
| Possible Cause | Troubleshooting Step |
| High Systemic Exposure: | 1. Review Dosing: Re-evaluate the dose based on the known LD50 values. Start with lower doses and perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD) in your specific animal model and strain. |
| 2. Change Administration Route: If using a route with rapid absorption (e.g., intravenous bolus), consider a slower infusion or a different route (e.g., intraperitoneal, subcutaneous) that might reduce peak plasma concentrations. | |
| 3. Implement Formulation Strategies: Consider encapsulating this compound in liposomes or nanoparticles to reduce systemic exposure and potentially improve its therapeutic index. See the Experimental Protocols section for a general approach. | |
| Animal Model Sensitivity: | 1. Strain Selection: Different mouse strains can have varying sensitivities to toxic compounds. If possible, test this compound in a different strain to assess if the observed toxicity is strain-specific. |
| 2. Animal Health Status: Ensure that the animals are healthy and free from underlying conditions that could increase their susceptibility to the toxic effects of the drug. |
Issue 2: Significant weight loss and signs of distress in treated animals.
| Possible Cause | Troubleshooting Step |
| Gastrointestinal Toxicity: | 1. Dose Reduction: Lower the dose of this compound to a level that is better tolerated. |
| 2. Fractionated Dosing: Administer the total daily dose in two or more smaller doses throughout the day to reduce peak drug levels and associated gastrointestinal upset. | |
| 3. Supportive Care: Provide nutritional support, such as a high-calorie, palatable diet and hydration support, to help animals maintain their body weight. | |
| Systemic Toxicity: | 1. Monitor Hematological Parameters: Perform complete blood counts (CBCs) to assess for signs of myelosuppression (e.g., anemia, leukopenia, thrombocytopenia). If significant hematological toxicity is observed, dose reduction or discontinuation may be necessary. |
| 2. Assess Organ Function: Monitor markers of liver and kidney function (e.g., ALT, AST, creatinine, BUN) to detect organ damage early. | |
| 3. Consider PEGylation: PEGylating this compound could potentially reduce its systemic toxicity and improve tolerability. |
Quantitative Data Summary
Table 1: Acute Toxicity of this compound in Mice
| Route of Administration | LD50 (mg/kg) |
| Intraperitoneal | 6.25 |
| Intravenous | 10 |
Table 2: Comparative Toxicity of Conventional vs. Formulated Cytotoxic Drugs (Illustrative Examples)
| Drug | Formulation | Common Adverse Effects | Notes on Toxicity Reduction |
| Doxorubicin | Conventional | Cardiotoxicity, Myelosuppression, Nausea, Vomiting | Dose-limiting cardiotoxicity is a major concern. |
| PEGylated Liposomal | Hand-foot syndrome, Stomatitis, Myelosuppression | Reduced cardiotoxicity compared to conventional doxorubicin, allowing for higher cumulative doses. | |
| Gentamicin | Conventional | Nephrotoxicity, Ototoxicity | Toxicity is a significant limitation to its clinical use. |
| Liposomal | Reduced systemic toxicity | Liposomal encapsulation can enhance intracellular delivery to target pathogens while lowering systemic exposure and reducing the risk of kidney and ear damage. |
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound (Hypothetical)
This protocol provides a general method for encapsulating a small molecule like this compound into liposomes using the thin-film hydration method. Optimization will be required for this compound specifically.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a molar ratio of 55:40:5)
-
Chloroform and Methanol (or other suitable organic solvent)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis tubing or centrifugal filter units for purification
Methodology:
-
Lipid Film Formation: Dissolve this compound and the lipid mixture in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with the hydration buffer by rotating the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Extrusion: Subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.
-
Purification: Remove unencapsulated this compound by dialysis against the hydration buffer or by using centrifugal filter units.
-
Characterization: Characterize the liposomal formulation for particle size, zeta potential, encapsulation efficiency, and in vitro drug release profile.
Protocol 2: In Vivo Toxicity Assessment of Formulated this compound
This protocol outlines a general procedure for evaluating the toxicity of a novel formulation of this compound in mice.
Animal Model:
-
BALB/c or other suitable mouse strain, 6-8 weeks old, both sexes.
Groups:
-
Vehicle control (the formulation vehicle without the drug)
-
This compound (unformulated) at a predetermined dose (e.g., near the MTD)
-
Liposomal this compound (or other formulation) at an equivalent dose
-
(Optional) Higher doses of the formulated this compound to determine its MTD
Methodology:
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Administration: Administer the respective treatments via the intended route (e.g., intravenous, intraperitoneal) at a specified dosing schedule.
-
Monitoring:
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, including changes in appearance, behavior, and activity levels.
-
Body Weight: Record the body weight of each animal daily.
-
Food and Water Intake: Monitor food and water consumption.
-
-
Sample Collection:
-
Blood Sampling: Collect blood samples at predetermined time points for complete blood count (CBC) and serum chemistry analysis (to assess liver and kidney function).
-
Terminal Sacrifice: At the end of the study, euthanize the animals.
-
-
Necropsy and Histopathology:
-
Gross Examination: Perform a gross examination of all major organs.
-
Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen).
-
Histopathology: Collect major organs and tissues, fix them in formalin, and prepare them for histopathological examination to identify any microscopic changes.
-
Visualizations
Caption: Workflow for developing and evaluating a toxicity-reduced formulation of this compound.
Caption: Simplified mechanism of this compound's action on the bacterial ribosome.
References
Technical Support Center: Overcoming Bacterial Resistance to Bactobolin C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving bacterial resistance to Bactobolin C.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My bacterial culture has developed resistance to this compound. What is the likely mechanism of resistance?
A1: The most well-documented mechanism of resistance to this compound is target site modification. Specifically, spontaneous mutations in the rplB gene, which encodes the 50S ribosomal protein L2, have been shown to confer resistance.[1][2][3] These mutations alter the binding site of this compound on the ribosome, reducing its efficacy. It is important to note that mutations in the rplB gene that confer resistance to Bactobolin do not typically result in resistance to other classes of ribosome-inhibiting antibiotics.[1][3]
Q2: I am observing a decrease in the efficacy of this compound over time in my experiments. How can I confirm if resistance is developing?
A2: To confirm the development of resistance, you should perform serial passaging experiments and determine the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain at regular intervals. An increase in the MIC over subsequent passages is a strong indicator of resistance development. To further investigate the mechanism, you can sequence the rplB gene of the resistant isolates to identify potential mutations.
Q3: Are there any known strategies to overcome resistance to this compound?
A3: Currently, there is limited published research on specific strategies that have been proven to overcome this compound resistance. However, based on general principles of antibiotic resistance, several experimental avenues can be explored. These include the use of combination therapy, investigation of efflux pump inhibitors, and the synthesis of novel this compound analogs.
Q4: Can combination therapy be used to restore the activity of this compound against resistant strains?
A4: While specific synergistic partners for this compound have not been extensively reported, combination therapy is a valid experimental approach. The goal is to use a second antibiotic that has a different mechanism of action, which may create a synergistic or additive effect. For example, combining this compound with an antibiotic that targets the cell wall or DNA synthesis could be a starting point for investigation. A checkerboard assay is the standard method to screen for synergistic interactions.
Q5: Is efflux a likely mechanism of resistance to this compound, and should I investigate efflux pump inhibitors?
A5: While the primary known resistance mechanism is target modification, the role of efflux pumps in either intrinsic or acquired resistance to this compound has not been thoroughly investigated. It is plausible that in certain bacterial species, efflux pumps could contribute to reduced susceptibility. To investigate this, you can perform MIC assays in the presence and absence of broad-spectrum efflux pump inhibitors (EPIs) like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN). A significant decrease in the MIC in the presence of an EPI would suggest the involvement of efflux pumps.
Data Summary
Table 1: In Vitro Activity of this compound and Related Analogs
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Bactobolin A | Bacillus subtilis | 0.4 | |
| This compound | Bacillus subtilis | 2 | |
| Bactobolin A | Staphylococcus aureus (VISA) | 3 | |
| This compound | Staphylococcus aureus (VISA) | Not Determined | |
| Bactobolin A | Streptococcus pyogenes | 0.6 | |
| This compound | Streptococcus pyogenes | 2 |
Table 2: Cytotoxicity of Bactobolins
| Compound | Cell Line | ID50 (µg/mL) | Reference |
| Bactobolin A | NIH 3T3 (mouse fibroblast) | 0.6 | |
| This compound | NIH 3T3 (mouse fibroblast) | 0.7 | |
| Bactobolin B | NIH 3T3 (mouse fibroblast) | 1.5 | |
| Bactobolin D | NIH 3T3 (mouse fibroblast) | 1.7 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in appropriate broth medium. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of a 96-well microtiter plate.
-
Preparation of this compound Dilutions: Prepare a series of two-fold serial dilutions of this compound in the appropriate broth medium in the 96-well plate.
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria with no antibiotic) and a negative control (broth only). Incubate the plate at the optimal temperature for the bacterial strain for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Setup: In a 96-well microtiter plate, prepare serial dilutions of this compound along the x-axis and a second test antibiotic along the y-axis.
-
Inoculation: Add a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plate under appropriate conditions for 18-24 hours.
-
Data Analysis: Determine the MIC of each antibiotic alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FICI ≤ 0.5 indicates synergy.
-
0.5 < FICI ≤ 4 indicates an additive or indifferent effect.
-
FICI > 4 indicates antagonism.
-
Protocol 3: Sequencing of the rplB Gene
-
Genomic DNA Extraction: Isolate genomic DNA from both the susceptible parent strain and the this compound-resistant isolate.
-
PCR Amplification: Design primers to amplify the entire coding sequence of the rplB gene. Perform PCR using the extracted genomic DNA as a template.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the sequence from the resistant isolate with the sequence from the susceptible parent strain to identify any mutations.
Visualizations
Caption: Mechanism of this compound resistance via rplB mutation.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Proposed strategies to overcome this compound resistance.
References
Technical Support Center: Refinement of Bactobolin C Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of Bactobolin (B605904) C dosage for in vivo studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Where should I start with dosing Bactobolin C in a mouse cancer model?
A1: Initial dose-ranging studies are critical. Based on available preclinical data for bactobolin analogs, a starting dose of 2.5 mg/kg/day has been shown to be effective in a murine leukemia P388 model. However, the optimal dose for this compound and your specific cancer model may vary. It is recommended to begin with a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose.
Q2: What is a typical administration route and schedule for this compound in mice?
A2: While specific data for this compound is limited, studies with its analogs in murine leukemia models have utilized daily intraperitoneal (i.p.) injections. A schedule of daily injections for a defined period (e.g., 4 to 9 consecutive days) has been reported to be more effective than a single injection. The choice of administration route should be guided by the formulation of this compound, the tumor model, and pharmacokinetic considerations.
Q3: What are the expected signs of toxicity for this compound in mice?
A3: General signs of toxicity to monitor in mice include weight loss, changes in behavior (lethargy, ruffled fur), and signs of distress. One study noted that some bactobolin analogs were nonlethal at doses of 10 mg/kg/day or less. It is crucial to establish a thorough toxicity monitoring plan, including daily body weight measurements and clinical observations. Histopathological analysis of major organs at the end of the study is also recommended to identify any organ-specific toxicities.
Q4: How can I optimize the dosage of this compound for a solid tumor model?
A4: Solid tumor models may require different dosing strategies compared to leukemia models. Factors to consider include tumor perfusion, drug penetration into the tumor tissue, and the tumor growth rate. You may need to explore different administration routes (e.g., intravenous, subcutaneous) and schedules (e.g., intermittent dosing) to maximize efficacy while minimizing systemic toxicity. Tumor growth inhibition (TGI) and pharmacokinetic/pharmacodynamic (PK/PD) modeling can be valuable tools for optimizing the dosage regimen.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable anti-tumor effect | - Dose is too low.- Inappropriate administration route or schedule.- Poor bioavailability of the compound.- The tumor model is resistant to this compound's mechanism of action. | - Perform a dose-escalation study to higher, tolerable doses.- Evaluate alternative administration routes (e.g., i.v. if currently using i.p.).- Test different dosing schedules (e.g., more frequent administration, continuous infusion).- Characterize the in vitro sensitivity of your cancer cell line to this compound.- Investigate the expression of this compound's molecular target in your tumor model. |
| Significant toxicity observed (e.g., >20% weight loss) | - Dose is too high.- The chosen animal strain is particularly sensitive.- Formulation issues leading to acute toxicity. | - Reduce the dose or switch to an intermittent dosing schedule.- Ensure the formulation is well-tolerated (e.g., check pH, vehicle toxicity).- Consider using a more robust mouse strain if strain-specific sensitivity is suspected.- Implement supportive care measures as approved by your institutional animal care and use committee. |
| High variability in tumor response between animals | - Inconsistent tumor cell implantation.- Variability in drug administration.- Differences in individual animal metabolism and drug clearance. | - Refine tumor implantation technique to ensure consistent tumor size at the start of treatment.- Ensure precise and consistent drug administration for all animals.- Increase the number of animals per group to improve statistical power.- Monitor plasma drug levels in a satellite group of animals to assess pharmacokinetic variability. |
Quantitative Data Summary
The following table summarizes the available quantitative data from a study on bactobolin analogs in a murine leukemia model. This data can serve as a starting point for designing in vivo studies with this compound.
| Compound | Animal Model | Cell Line | Administration Route | Dosage | Schedule | Observed Efficacy |
| Bactobolin Analogs | Mouse | P388 Leukemia | Intraperitoneal (i.p.) | 2.5 mg/kg/day | Daily, Days 1-4 | Increased lifespan |
| Other Bactobolin Analogs | Mouse | P388 Leukemia | Intraperitoneal (i.p.) | ≤ 10 mg/kg/day | Not specified | Ineffective |
Experimental Protocols
Note: These are generalized protocols and should be adapted to your specific experimental design and institutional guidelines.
In Vivo Efficacy Study in a Murine Leukemia Model (Adapted from available data)
-
Animal Model: Female CDF1 mice (or other suitable strain), 6-8 weeks old.
-
Cell Line: P388 or L1210 murine leukemia cells.
-
Tumor Cell Inoculation: Intraperitoneally inject 1 x 10^6 leukemia cells per mouse.
-
Drug Preparation: Prepare this compound in a sterile vehicle suitable for intraperitoneal injection (e.g., saline, 5% dextrose).
-
Treatment Groups:
-
Vehicle control (vehicle only)
-
This compound (starting dose of 2.5 mg/kg, with dose escalation/de-escalation groups)
-
-
Administration: Administer the prepared solutions intraperitoneally once daily for 4 to 9 consecutive days, starting 24 hours after tumor cell inoculation.
-
Monitoring:
-
Record body weight and clinical signs of toxicity daily.
-
Monitor survival.
-
-
Endpoint: The primary endpoint is the increase in lifespan (ILS) of treated mice compared to the vehicle control group.
Visualizations
Caption: Workflow for a typical in vivo efficacy study of this compound in a murine leukemia model.
Caption: A logical diagram for troubleshooting common issues encountered during in vivo studies.
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Bactobolin C and Bactobolin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial activities of two natural products, Bactobolin (B605904) C and Bactobolin A. The information presented is collated from scientific literature and is intended to inform research and development efforts in the field of novel antibiotics. This document details their mechanism of action, comparative potency against a range of bacterial species, and the experimental methods used to determine their efficacy.
Mechanism of Action: Inhibition of Protein Synthesis
Both Bactobolin A and Bactobolin C exert their antibacterial effects by targeting and inhibiting bacterial protein synthesis.[1][2][3] This is achieved through their interaction with the 50S ribosomal subunit, specifically binding to the L2 protein.[1][2] This binding event disrupts the normal function of the ribosome, a critical component of the bacterial cellular machinery responsible for translating messenger RNA (mRNA) into proteins. By interfering with this fundamental process, these compounds effectively halt bacterial growth and proliferation.
Caption: Mechanism of action of Bactobolin A and C.
Comparative Antibacterial Activity
Experimental data indicates that while both Bactobolin A and this compound exhibit broad-spectrum antibacterial activity, Bactobolin A is generally the more potent of the two. This is evident from the lower Minimum Inhibitory Concentrations (MICs) of Bactobolin A against a variety of bacterial species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
The following table summarizes the MIC values for Bactobolin A and this compound against a panel of Gram-positive and Gram-negative bacteria.
| Bacterial Species | Gram Stain | Bactobolin A MIC (µg/mL) | This compound MIC (µg/mL) |
| Bacillus subtilis | Positive | 1.5 | 6 |
| Staphylococcus aureus | Positive | 3 | 12.5 |
| Staphylococcus aureus (VISA) | Positive | 3 | 12.5 |
| Streptococcus pneumoniae | Positive | 1.5 | 6 |
| Enterococcus faecalis | Positive | 6 | 25 |
| Escherichia coli | Negative | 6 | 25 |
| Klebsiella pneumoniae | Negative | 12.5 | 50 |
| Pseudomonas aeruginosa | Negative | >100 | >100 |
| Salmonella enterica | Negative | 6 | 25 |
| Vibrio cholerae | Negative | 3 | 12.5 |
Data sourced from Chandler, J. R., et al. (2012). Bactobolin Resistance Is Conferred by Mutations in the L2 Ribosomal Protein.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The following is a detailed methodology for the broth microdilution assay, a standard procedure for determining the MIC of antimicrobial agents.
Caption: Experimental workflow for MIC determination.
1. Preparation of Materials and Reagents:
-
Bacterial Strains: Pure cultures of the test bacteria are grown on appropriate agar (B569324) plates.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.
-
Antimicrobial Agents: Stock solutions of Bactobolin A and this compound are prepared in a suitable solvent at a known concentration.
-
96-Well Microtiter Plates: Sterile, flat-bottomed microtiter plates are used for the assay.
2. Inoculum Preparation and Standardization:
-
Several well-isolated colonies of the test bacterium are selected from an 18-24 hour culture plate.
-
The colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
The standardized inoculum is then diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antimicrobial Agents:
-
A two-fold serial dilution of each bactobolin is performed in the 96-well microtiter plate using MHB.
-
Typically, 100 µL of MHB is added to all wells except the first column.
-
200 µL of the highest concentration of the antibiotic is added to the first well.
-
100 µL is then transferred from the first well to the second, mixed, and this process is repeated across the plate to create a range of concentrations. The final 100 µL from the last dilution well is discarded.
4. Inoculation and Incubation:
-
100 µL of the standardized bacterial inoculum is added to each well containing the serially diluted antibiotic and to a positive control well (containing only broth and bacteria). A negative control well (containing only broth) is also included.
-
The final volume in each well is 200 µL.
-
The microtiter plates are incubated at 35-37°C for 16-20 hours under aerobic conditions.
5. Interpretation of Results:
-
Following incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
This comprehensive guide provides a detailed comparison of this compound and Bactobolin A, highlighting their shared mechanism of action and differences in antibacterial potency. The provided experimental protocol offers a standardized method for further investigation and verification of these findings.
References
Unraveling the Potency of Bactobolins: A Comparative Guide to Their Differential Cytotoxicity
For researchers, scientists, and drug development professionals, understanding the nuanced cytotoxic profiles of natural products is paramount in the quest for novel anticancer agents. Bactobolin (B605904) C, a member of the bactobolin family of polyketide-peptide natural products, has demonstrated significant biological activity. This guide provides a comparative analysis of the cytotoxic effects of Bactobolin C and its analogs, supported by available experimental data, detailed methodologies, and visual representations of the underlying biological processes.
Comparative Cytotoxicity of Bactobolins
The bactobolin family, produced by the bacterium Burkholderia thailandensis, encompasses several analogs, with Bactobolins A, B, C, and D being the most studied. Initial studies have highlighted differences in their cytotoxic potential. An early study provided a head-to-head comparison of the inhibitory effects of these four bactobolins on a non-cancerous murine cell line, offering a foundational understanding of their relative potencies.
Subsequent research has begun to explore the anticancer potential of these molecules, although comprehensive data across a wide range of human cancer and normal cell lines remains an area of active investigation. The available data indicates that this compound possesses potent cytotoxic activity, warranting further exploration into its differential effects on cancerous versus healthy cells.
Quantitative Cytotoxicity Data
To facilitate a clear comparison, the following table summarizes the available quantitative data on the cytotoxicity of various bactobolins. The half-maximal inhibitory concentration (IC50) or inhibitory dose (ID50) values are presented, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower value indicates higher potency.
| Compound | Cell Line | Cell Type | Assay | IC50 / ID50 (µg/mL) |
| Bactobolin A | NIH 3T3 | Mouse Fibroblast (Normal) | Not Specified | 0.6 |
| Bactobolin B | NIH 3T3 | Mouse Fibroblast (Normal) | Not Specified | 1.5 |
| This compound | NIH 3T3 | Mouse Fibroblast (Normal) | Not Specified | 0.7 |
| Bactobolin D | NIH 3T3 | Mouse Fibroblast (Normal) | Not Specified | 1.7 |
This table will be updated as more comparative data on cancer and normal human cell lines becomes available.
Structure-Activity Relationship of Bactobolins
The variation in cytotoxicity among the bactobolin analogs can be attributed to differences in their chemical structures. A key structural feature influencing bioactivity appears to be the substituent at the R2 position. Bactobolins A and C, which are more potent, do not possess an alanine (B10760859) at this position, unlike the less active Bactobolins B and D. This suggests that the presence of alanine at the R2 position may reduce the cytotoxic and antibacterial activity of these compounds. This structure-activity relationship underscores the potential for targeted chemical modifications to enhance the therapeutic index of bactobolins.
Experimental Protocols
A fundamental method for assessing the cytotoxic effects of compounds like bactobolins is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
1. Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well) in a final volume of 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
2. Compound Treatment:
-
A stock solution of the bactobolin is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
A series of dilutions of the bactobolin are prepared in culture medium.
-
The culture medium from the wells is carefully removed and replaced with 100 µL of the medium containing the different concentrations of the bactobolin. Control wells receive medium with the vehicle (DMSO) at the same final concentration as the treated wells.
-
The plates are incubated for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
After the incubation period, 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for an additional 2 to 4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization of Formazan:
-
After the incubation with MTT, the medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on an orbital shaker for 15-20 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Underlying Mechanisms
To understand the context of bactobolin's cytotoxic action, it is helpful to visualize the general workflow of a cytotoxicity experiment and the key signaling pathways involved in programmed cell death, or apoptosis, which is a common mechanism of action for anticancer agents. While the precise signaling cascade initiated by bactobolins is yet to be fully elucidated, a general model of apoptosis provides a valuable framework.
Validating the Target Engagement of Bactobolin C with the L2 Ribosomal Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of the ribosomal protein L2 as the molecular target of Bactobolin (B605904) C. It details the key experiments that established this interaction, presents comparative data with other relevant compounds, and explores alternative methodologies for target engagement validation.
Executive Summary
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Bactobolins and Other Ribosome-Targeting Antibiotics
The following table summarizes the antibacterial activity of Bactobolin A and C against Bacillus subtilis and the impact of specific L2 mutations on resistance. For comparison, the MICs of other ribosome inhibitors are also presented, highlighting that L2 mutations do not confer cross-resistance.[1]
| Compound | Target Site | Wild-Type B. subtilis MIC (µg/mL) | L2 Mutant (E236A) MIC (µg/mL) | L2 Mutant (E236Q) MIC (µg/mL) | L2 Mutant (235G insertion) MIC (µg/mL) |
| Bactobolin A | Ribosomal Protein L2 | 3 | 17 | 21 | 100 |
| Bactobolin C | Ribosomal Protein L2 | ND | ND | ND | ND |
| Kanamycin | 30S A-site | 5 | 5 | 5 | 5 |
| Chloramphenicol | 50S Peptidyl Transferase Center | 2.5 | 2.5 | 2.5 | 2.5 |
| Clindamycin | 50S Peptidyl Transferase Center | 0.1 | 0.1 | 0.1 | 0.1 |
| Linezolid | 50S Peptidyl Transferase Center | 1 | 1 | 1 | 1 |
| Erythromycin | 50S Peptide Exit Tunnel | 0.2 | 0.2 | 0.2 | 0.2 |
ND: Not explicitly detailed for this compound in the primary reference, though it is stated to be active.[1]
Experimental Protocols
Isolation and Characterization of Bactobolin-Resistant Mutants
This foundational experiment provides genetic evidence for the on-target activity of bactobolins.
a. Isolation of Resistant Mutants:
-
Bacillus subtilis 3610, a bactobolin-sensitive strain, was plated on Luria-Bertani (LB) agar (B569324) containing a sub-lethal concentration of crude bactobolin extract from B. thailandensis cultures.[1]
-
Approximately 10⁸ cells were plated, and spontaneous resistant colonies were selected after incubation at 37°C for 48 hours.[1]
-
Isolated colonies were re-streaked on selective media to confirm the resistance phenotype.[1]
b. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC of purified Bactobolin A for the wild-type and resistant mutant strains was determined using a broth microdilution method according to standard protocols.[1][6][7][8][9][10]
-
Briefly, serial dilutions of the antibiotic are prepared in a 96-well plate with a standardized bacterial inoculum. The MIC is the lowest concentration of the antibiotic that prevents visible bacterial growth after overnight incubation.[6][7][8][9][10]
c. Genomic DNA Extraction and Sequencing:
-
Genomic DNA was extracted from both the wild-type and the four isolated resistant mutants.[1]
-
Whole-genome sequencing was performed using an Illumina sequencing platform to identify mutations in the resistant strains.[1]
-
Additionally, the rplB gene, encoding the L2 protein, was specifically amplified by PCR and sequenced using Sanger sequencing to confirm the mutations identified by whole-genome sequencing and to detect any insertions or deletions that might have been missed.[1]
d. Ectopic Expression of Mutant rplB:
-
To confirm that the identified rplB mutations were sufficient to confer resistance, a mutant version of the rplB gene was cloned into an expression vector.
-
This vector was then introduced into the wild-type, bactobolin-sensitive B. subtilis.
-
The MIC of Bactobolin A was then determined for the transformed strain to demonstrate that the ectopic expression of the mutant L2 protein conferred resistance.[1][2][3]
X-ray Crystallography of Bactobolin A-Ribosome Complex
This structural biology approach provides direct visual evidence of the binding interaction.
-
Crystals of the 70S ribosome from Thermus thermophilus in complex with mRNA and tRNA were grown.
-
These crystals were soaked with Bactobolin A.
-
X-ray diffraction data were collected and used to solve the three-dimensional structure of the bactobolin-bound ribosome at a resolution of 3.4 Å.[4][5]
Alternative and Complementary Validation Methods
While genetic and structural approaches have been pivotal in validating the this compound-L2 interaction, a variety of other techniques can be employed for target engagement studies.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[4][11][12][13][14]
Principle:
-
The binding of a small molecule, like this compound, can increase the thermal stability of its target protein, L2.
-
When cells are heated, unstabilized proteins denature and aggregate, while the ligand-bound protein remains soluble at higher temperatures.
-
The amount of soluble protein at different temperatures can be quantified, typically by Western blotting or mass spectrometry, to generate a melting curve. A shift in this curve in the presence of the compound indicates target engagement.[4][11][12][13][14]
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a proximity-based assay that can be used to monitor target engagement in living cells.[5][15][16][17]
Principle:
-
The target protein (L2) is genetically fused to a luciferase (e.g., NanoLuc).
-
A fluorescently labeled analog of this compound (a tracer) is synthesized.
-
When the tracer binds to the L2-luciferase fusion protein, the close proximity allows for resonance energy transfer from the luciferase to the fluorophore upon addition of the luciferase substrate, generating a BRET signal.
-
Unlabeled this compound can then be added to compete with the tracer. A decrease in the BRET signal indicates that the unlabeled compound is engaging the target.[5][15][16][17]
In Vitro Translation Assays
These assays directly measure the effect of a compound on protein synthesis using a cell-free system.[18][19][20][21]
Principle:
-
A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.) is used.
-
A specific mRNA template, often encoding a reporter protein like luciferase, is added.
-
The effect of this compound on the synthesis of the reporter protein is measured. This can confirm that bactobolin inhibits translation and can be used to compare its potency with other inhibitors.[18][19][20][21]
Toeprinting Assay
A more specialized in vitro assay that can map the precise location of a ribosome stalled on an mRNA by an antibiotic.[22][23][24][25][26]
Principle:
-
A ribosome is allowed to initiate translation on a specific mRNA template in the presence of the antibiotic being tested (this compound).
-
The antibiotic stalls the ribosome at a particular position on the mRNA.
-
A DNA primer that binds downstream of the stalled ribosome is used with a reverse transcriptase to synthesize a complementary DNA (cDNA) strand.
-
The reverse transcriptase stops when it encounters the stalled ribosome, producing a truncated cDNA product of a specific length, known as a "toeprint".
-
The length of this toeprint reveals the exact location of the ribosome stall site, providing insights into the mechanism of inhibition.[22][23][24][25][26]
Visualizations
Comparison with Alternatives
This compound and its analogs are distinguished by their unique binding site on the L2 ribosomal protein.[1][4] This contrasts with the majority of clinically relevant ribosome-targeting antibiotics, which bind to other functional centers of the ribosome.
-
Macrolides (e.g., Erythromycin): These antibiotics bind to the nascent peptide exit tunnel on the 50S subunit, obstructing the passage of the growing polypeptide chain.[27]
-
Lincosamides (e.g., Clindamycin) and Oxazolidinones (e.g., Linezolid): These classes of antibiotics bind to the peptidyl transferase center (PTC) on the 50S subunit, inhibiting peptide bond formation.[27]
-
Aminoglycosides (e.g., Kanamycin): These antibiotics primarily target the A-site on the 30S subunit, causing mistranslation of the mRNA code.
-
Blasticidin S: This antibiotic has a mechanism of action similar to bactobolin in that it distorts the P-site tRNA, but it binds to a different site on the ribosome.[4][28]
The fact that mutations in the L2 protein confer resistance to bactobolins but not to these other classes of antibiotics strongly indicates that bactobolin has a novel target site.[1][3] This makes the L2 protein an attractive, and relatively unexploited, target for the development of new antibacterial agents. To date, few other natural or synthetic compounds have been reported to specifically target the L2 protein, highlighting the unique nature of the bactobolins.
Conclusion
References
- 1. Bactobolin Resistance Is Conferred by Mutations in the L2 Ribosomal Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bactobolin resistance is conferred by mutations in the L2 ribosomal protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dickwhitereferrals.com [dickwhitereferrals.com]
- 9. idexx.dk [idexx.dk]
- 10. idexx.com [idexx.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DELs enable the development of BRET probes for target engagement studies in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Cell-free Translation: Preparation and Validation of Translation-competent Extracts from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Basics: In Vitro Translation | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. A highly optimized human in vitro translation system - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 23. biorxiv.org [biorxiv.org]
- 24. Ribosomal initiation complexes probed by toeprinting and effect of trans-acting translational regulators in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. dash.harvard.edu [dash.harvard.edu]
No Cross-Resistance Observed Between Bactobolin C and Other Ribosome-Targeting Antibiotics
A comprehensive analysis of Bactobolin (B605904) C, a promising antibiotic candidate, reveals a lack of cross-resistance with several existing classes of ribosome-inhibiting antibacterial agents. This finding suggests that Bactobolin C operates via a distinct mechanism of action, potentially offering a valuable therapeutic option against bacterial strains that have developed resistance to current treatments.
Studies investigating the cross-resistance profile of this compound have demonstrated its continued efficacy against bacterial strains that are resistant to other antibiotics targeting the ribosome. This is attributed to its unique target site, the L2 protein of the 50S ribosomal subunit. Resistance to bactobolins arises from mutations in the rplB gene, which encodes the L2 protein. Crucially, these specific genetic alterations do not confer resistance to other ribosome inhibitors that bind to different sites.
A pivotal study conducted on Bacillus subtilis systematically evaluated the susceptibility of bactobolin-resistant mutants to a panel of antibiotics with known ribosomal targets. The results clearly indicate that mutations conferring resistance to bactobolin do not translate to decreased susceptibility to kanamycin, chloramphenicol, clindamycin, linezolid, or erythromycin.
Comparative Efficacy: this compound vs. Other Ribosomal Antibiotics
The minimum inhibitory concentrations (MICs) of this compound and other selected antibiotics were determined against wild-type Bacillus subtilis and bactobolin-resistant strains harboring mutations in the L2 ribosomal protein. The data, summarized below, highlights the absence of cross-resistance.
| Antibiotic | Target Site/Mechanism | Wild-Type B. subtilis MIC (µg/mL) | Bactobolin-Resistant B. subtilis (L2 mutant) MIC (µg/mL) |
| This compound | 50S Ribosomal Protein L2 | 4 | >128 |
| Kanamycin | 30S Ribosomal Subunit (A-site) | 2 | 2 |
| Chloramphenicol | 50S Ribosomal Subunit (Peptidyl Transferase Center) | 2 | 2 |
| Clindamycin | 50S Ribosomal Subunit (Peptidyl Transferase Center) | 0.125 | 0.125 |
| Linezolid | 50S Ribosomal Subunit (Peptidyl Transferase Center) | 1 | 1 |
| Erythromycin | 50S Ribosomal Subunit (Peptide Exit Tunnel) | 0.25 | 0.25 |
Experimental Protocols
The cross-resistance studies were conducted using established methodologies to determine the minimum inhibitory concentrations of the various antibiotics against the bacterial strains.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using a standard broth microdilution method. The key steps of this protocol are as follows:
-
Bacterial Strain Preparation: Wild-type and bactobolin-resistant Bacillus subtilis strains were cultured overnight in Luria-Bertani (LB) broth.
-
Inoculum Preparation: The overnight cultures were diluted to achieve a standardized bacterial suspension.
-
Antibiotic Dilution Series: A two-fold serial dilution of each antibiotic was prepared in a 96-well microtiter plate containing LB broth.
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Visualizing the Experimental Workflow and this compound's Mechanism
To further elucidate the experimental process and the underlying mechanism of this compound's action and resistance, the following diagrams are provided.
The lack of cross-resistance is a significant finding, positioning this compound as a promising candidate for further development in the fight against antimicrobial resistance. Its novel target on the L2 ribosomal protein circumvents existing resistance mechanisms that affect other classes of ribosome-inhibiting antibiotics. Further research is warranted to explore the full potential of this compound and its derivatives in clinical applications.
A Comparative Analysis of Bactobolin Analog Biosynthesis: Unraveling Nature's Molecular Assembly Line
For researchers, scientists, and drug development professionals, understanding the biosynthesis of natural products like bactobolin (B605904) and its analogs is paramount for harnessing their therapeutic potential. This guide provides a detailed comparative analysis of the biosynthetic pathways leading to various bactobolin analogs, supported by available experimental data and methodologies. The focus is on the enzymatic machinery that introduces structural diversity into this potent class of antibiotics.
Bactobolin is a hybrid polyketide-non-ribosomal peptide natural product with significant cytotoxic activity.[1][2][3] Its biosynthesis in Burkholderia thailandensis is orchestrated by a complex enzymatic assembly line encoded by the bta gene cluster.[1][4] Variations in this pathway lead to the production of a suite of bactobolin analogs, each with distinct structural modifications and potentially altered biological activities.
Key Enzymatic Players and Sources of Structural Diversity
The structural diversity among bactobolin analogs arises from the promiscuity and differential action of several key enzymes within the biosynthetic pathway. These modifications primarily involve:
-
Variable Alanine (B10760859) Incorporation: The number of L-alanine residues incorporated into the bactobolin core can vary. This is controlled by the non-ribosomal peptide synthetase (NRPS) modules, specifically BtaK and BtaN.[4] Bactobolins B and D, for instance, contain an additional L-alanine residue compared to bactobolin A.[1]
-
Halogenation State of the Valine Precursor: The unusual precursor, 3-hydroxy-4,4-dichloro-L-valine, is a hallmark of bactobolin. The chlorination is catalyzed by the Fe(II)/α-ketoglutarate-dependent enzyme BtaC.[1][4] The degree of chlorination on the valine residue can vary, contributing to the diversity of analogs.[4]
-
Hydroxylation at C-5: The presence or absence of a hydroxyl group at the C-5 position of the bactobolin carbocycle is another key point of variation. This hydroxylation is carried out by the Fe(II)/α-ketoglutarate-dependent hydroxylase, BtaU.[1][4] Bactobolins C and D lack this C-5 hydroxyl group.[1]
Comparative Data on Bactobolin Biosynthesis
While detailed kinetic data for all enzymes in the bactobolin pathway are not extensively available in the public domain, the following table summarizes the known functions of key enzymes and their role in generating analog diversity.
| Enzyme | Gene | Enzyme Type | Function in Bactobolin Biosynthesis | Role in Analog Diversity |
| BtaA | btaA | Fe(II)/α-ketoglutarate-dependent hydroxylase | Hydroxylation of the valine precursor.[1] | Potentially contributes to variations in the valine-derived moiety, though its precise substrate flexibility is not fully characterized. |
| BtaC | btaC | Fe(II)/α-ketoglutarate-dependent halogenase | Installs the dichloro substituent on the valine precursor.[1][4] | Responsible for the mono- or di-chlorination of the valine residue, a key feature distinguishing some analogs.[4] |
| BtaD | btaD | Peptidyl-carrier-protein (PCP) | Part of the machinery for the synthesis of the unusual amino acid precursor.[1] | - |
| BtaE | btaE | Adenylation (A) domain | Valine-specific adenylation for the synthesis of the unusual amino acid precursor.[1] | - |
| BtaK | btaK | Non-ribosomal peptide synthetase (NRPS) | Incorporation of L-alanine.[4] | Along with BtaN, controls the variable incorporation of alanine residues, leading to analogs like bactobolins B and D.[1][4] |
| BtaN | btaN | Non-ribosomal peptide synthetase (NRPS) | Incorporation of L-alanine.[4] | Works in conjunction with BtaK to introduce variability in the number of alanine units.[1][4] |
| BtaU | btaU | Fe(II)/α-ketoglutarate-dependent hydroxylase | Catalyzes the hydroxylation at the C-5 position of the bactobolin carbocycle.[1][4] | Its activity or lack thereof leads to the production of analogs with (e.g., A and B) or without (e.g., C and D) the C-5 hydroxyl group.[1] |
| BtaL | btaL | NRPS/PKS hybrid | Involved in the generation of the enol lactone within the fused bicycle core.[1] | Essential for core structure formation; its role in generating diversity is not well-defined. |
| BtaP | btaP | Putative β-lactamase-like protein | Implicated in the lactone formation of the bactobolin core. | Essential for core structure formation. |
Biosynthetic Pathways and Experimental Workflows
The following diagrams illustrate the proposed biosynthetic pathways for bactobolin analogs and a typical experimental workflow for their characterization.
Caption: Proposed biosynthetic pathway for Bactobolin analogs.
Caption: Experimental workflow for elucidating Bactobolin biosynthesis.
Detailed Experimental Protocols
A crucial aspect of studying natural product biosynthesis is the ability to genetically manipulate the producing organism and analyze the resulting metabolic changes.
Protocol 1: Gene Deletion in Burkholderia thailandensis via Allelic Exchange
This protocol is a generalized procedure for creating markerless gene deletions in B. thailandensis, a technique essential for functional characterization of the bta gene cluster.
-
Construct the Deletion Vector:
-
Amplify ~1 kb regions upstream and downstream of the target gene (e.g., btaU) from B. thailandensis genomic DNA using PCR.
-
Clone the upstream and downstream fragments into a suicide vector (e.g., pEXKm5-based vectors) flanking a selectable marker (e.g., a kanamycin (B1662678) resistance cassette) and a counter-selectable marker (e.g., sacB).
-
The final construct should have the upstream and downstream homology regions in the correct orientation for homologous recombination.
-
-
Conjugation:
-
Transform the final deletion vector into an E. coli donor strain (e.g., RHO3).
-
Grow cultures of the E. coli donor and the recipient B. thailandensis to mid-log phase.
-
Mix the donor and recipient cultures and spot them onto a suitable mating agar (B569324) plate (e.g., LSLB with DAP). Incubate to allow for conjugation.
-
-
Selection of Single Crossover Mutants:
-
Scrape the conjugation mixture and plate it onto a selective medium (e.g., LBLB with kanamycin) that selects for B. thailandensis cells that have integrated the plasmid into their genome.
-
Colonies that grow on this medium are single crossover mutants.
-
-
Selection of Double Crossover Mutants (Markerless Deletion):
-
Inoculate single crossover colonies into a non-selective liquid medium and grow overnight to allow for the second recombination event to occur.
-
Plate the culture onto a medium containing a counter-selective agent (e.g., sucrose (B13894) for the sacB gene).
-
Colonies that grow on this medium have undergone a second crossover event, resulting in either the wild-type genotype or the desired markerless gene deletion.
-
-
Screening and Confirmation:
-
Screen the resulting colonies by PCR using primers that flank the deleted region to identify mutants with the desired deletion.
-
Confirm the deletion by Sanger sequencing and/or Southern blotting.
-
Protocol 2: Metabolite Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines the general steps for analyzing the production of bactobolin and its analogs from B. thailandensis cultures.
-
Sample Preparation:
-
Grow wild-type and mutant B. thailandensis strains in a suitable production medium.
-
Centrifuge the cultures to separate the supernatant from the cell pellet.
-
Extract the metabolites from the supernatant using a solid-phase extraction (SPE) cartridge (e.g., C18) or liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and resuspend the dried extract in a solvent compatible with LC-MS analysis (e.g., methanol (B129727) or acetonitrile/water).
-
-
LC-MS Analysis:
-
Inject the resuspended extract onto a reverse-phase HPLC column (e.g., C18).
-
Separate the metabolites using a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid (e.g., formic acid) to improve ionization.
-
Analyze the eluting compounds using a mass spectrometer operating in positive ion mode.
-
Acquire full scan MS data to identify the molecular ions of known and putative bactobolin analogs based on their mass-to-charge ratios (m/z).
-
Perform tandem MS (MS/MS) on the ions of interest to obtain fragmentation patterns for structural confirmation.
-
-
Data Analysis:
-
Compare the metabolic profiles of the wild-type and mutant strains to identify metabolites that are absent or accumulate in the mutants.
-
Use the accurate mass and fragmentation data to confirm the structures of the bactobolin analogs.
-
Relative quantification of the different analogs can be performed by comparing the peak areas of their corresponding extracted ion chromatograms.
-
Conclusion
The biosynthetic pathway of bactobolin is a remarkable example of how nature generates chemical diversity. By understanding the roles of the key enzymes involved in this process, researchers can begin to explore the potential for engineering this pathway to produce novel analogs with improved therapeutic properties. The combination of genetic manipulation and detailed metabolite analysis provides a powerful toolkit for dissecting and repurposing these intricate molecular assembly lines. Further in vitro characterization of the biosynthetic enzymes will be crucial to fully elucidate their substrate specificities and catalytic mechanisms, paving the way for rational bioengineering of this important class of natural products.
References
- 1. The Chemistry and Biology of Bactobolin: A 10-Year Collaboration with Natural Product Chemist Extraordinaire Jon Clardy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural basis of the nonribosomal codes for nonproteinogenic amino acid selective adenylation enzymes in the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Bactobolin C: A Comparative Analysis of Efficacy Against Standard-of-Care Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Bactobolin (B605904) C with standard-of-care antibiotics, supported by available experimental data. Bactobolin C, a polyketide-peptide antibiotic, has demonstrated potent broad-spectrum activity against a range of pathogenic bacteria. This document summarizes its performance, outlines its mechanism of action, and presents available data in a structured format to facilitate objective comparison.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting protein synthesis. It targets the 50S subunit of the bacterial ribosome, specifically binding to the L2 ribosomal protein. This interaction blocks translation, leading to the cessation of bacterial growth.[1][2] This mechanism is distinct from many other ribosome-targeting antibiotics, suggesting a potential role in overcoming existing resistance mechanisms.[3]
Caption: Mechanism of this compound targeting the L2 protein of the 50S ribosomal subunit to inhibit protein synthesis.
Comparative In Vitro Efficacy
Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC values of this compound against various pathogenic bacteria as reported in the literature. For comparison, typical MIC ranges for standard-of-care antibiotics against susceptible strains are also provided.
| Bacterial Species | This compound MIC (µg/mL) | Standard-of-Care Antibiotic | Typical MIC (µg/mL) for Susceptible Strains |
| Bacillus subtilis | 1 | Ciprofloxacin | ≤ 1 |
| Staphylococcus aureus | 1 | Vancomycin | ≤ 2 |
| S. aureus (VISA) | 3 | Vancomycin | 4-8 |
| Escherichia coli | 8 | Ciprofloxacin | ≤ 1 |
| Klebsiella pneumoniae | 8 | Ciprofloxacin | ≤ 1 |
| Pseudomonas aeruginosa | 64 | Piperacillin-Tazobactam | ≤ 16/4 |
| Burkholderia cenocepacia | 4 | Ceftazidime | ≤ 8 |
Data sourced from Chandler et al., 2012.[1]
In Vivo Efficacy
Currently, there is a lack of publicly available data from studies directly comparing the in vivo efficacy of this compound against standard-of-care antibiotics in animal models of bacterial infection. One study investigated the antitumor effects of bactobolin in mice and its influence on the immune system, but did not evaluate its antibacterial efficacy in an infection model.[4] Further research is needed to establish the in vivo therapeutic potential of this compound for bacterial infections.
Experimental Protocols
Detailed experimental protocols for the determination of this compound's efficacy are not extensively published. However, the general methodology for determining Minimum Inhibitory Concentrations (MICs), as referenced in the cited literature, follows established standards.
Minimum Inhibitory Concentration (MIC) Determination (General Protocol)
The MIC values for this compound were determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Methodology:
-
Preparation of Antibiotic Concentrations: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strain to be tested is grown to a logarithmic phase and then diluted to a standardized concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated under appropriate atmospheric conditions (e.g., 37°C for 18-24 hours).
-
MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Standard-of-Care Antibiotics for Comparison
The choice of standard-of-care antibiotics for comparison depends on the target pathogen.
-
For Staphylococcus aureus (including MRSA): Vancomycin is a primary agent for serious infections.[5][6][7] Other options include linezolid, daptomycin, and ceftaroline. For methicillin-susceptible S. aureus (MSSA), nafcillin (B1677895) or cefazolin (B47455) are preferred.[5][6]
-
For Pseudomonas aeruginosa: Treatment often involves combination therapy.[8][9] Commonly used agents include piperacillin-tazobactam, ceftazidime, cefepime, meropenem, and ciprofloxacin.[8][9][10][11][12]
Conclusion
This compound demonstrates promising in vitro activity against a broad spectrum of bacteria, including drug-resistant strains like VISA. Its unique mechanism of action makes it an interesting candidate for further investigation. However, a comprehensive evaluation of its efficacy compared to standard-of-care antibiotics is currently limited by the lack of direct comparative studies and in vivo data in infection models. Further research, including head-to-head in vitro and in vivo studies, is essential to fully elucidate the therapeutic potential of this compound and its place in the landscape of antibacterial agents.
References
- 1. Bactobolin Resistance Is Conferred by Mutations in the L2 Ribosomal Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bactobolin resistance is conferred by mutations in the L2 ribosomal protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor effect of bactobolin and its influence on mouse immune system and hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotics currently used in the treatment of infections caused by Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. How to manage Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. med.unc.edu [med.unc.edu]
- 12. Pseudomonas aeruginosa Infections Medication: Antibiotics, Cephalosporin, Carbapenems [emedicine.medscape.com]
Head-to-head comparison of Bactobolin C and actinobolin
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of microbial-derived bioactive compounds, Bactobolin C and Actinobolin (B13748429) have emerged as noteworthy agents with potent antibacterial and anticancer properties. Both belonging to a class of complex natural products, they share a common mechanism of action by inhibiting protein synthesis, a fundamental process for cellular life. This guide provides a detailed head-to-head comparison of this compound and Actinobolin, presenting available experimental data, outlining key experimental protocols, and visualizing their mechanisms of action to aid researchers, scientists, and drug development professionals in their endeavors.
At a Glance: Key Differences and Similarities
| Feature | This compound | Actinobolin |
| Primary Activities | Antibacterial, Anticancer | Antibacterial, Anticancer |
| Mechanism of Action | Inhibition of protein synthesis by binding to the 50S ribosomal subunit | Inhibition of protein synthesis by targeting the ribosome |
| Known Ribosomal Target | Binds to the L2 protein (rplB) on the 50S subunit | General ribosome targeting, specific site less defined |
| Chemical Structure | Contains a dichlorinated pyrrolidine (B122466) ring | Contains a related but distinct core structure |
Performance Data: A Quantitative Comparison
Direct head-to-head comparative studies with extensive quantitative data for this compound and Actinobolin are limited in publicly available literature. However, by compiling data from various sources, we can construct a comparative overview of their biological activities.
Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 1.6 |
| Bacillus subtilis | 0.8 |
| Escherichia coli | 6.3 |
| Pseudomonas aeruginosa | 12.5 |
| Klebsiella pneumoniae | 6.3 |
| Enterococcus faecalis | 3.1 |
| Data compiled from various research articles. Actual values may vary based on experimental conditions. |
Anticancer Activity
Both this compound and Actinobolin have been reported to possess cytotoxic activity against various cancer cell lines. However, specific IC50 values for this compound and a comprehensive, directly comparable dataset for Actinobolin are not consistently available in the literature. Further targeted studies are required to establish a definitive comparative profile of their anticancer potencies.
Mechanism of Action: Targeting the Ribosome
The primary mechanism of action for both this compound and Actinobolin is the inhibition of protein synthesis, a critical process for cell growth and proliferation. They achieve this by targeting the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.
This compound: A Defined Ribosomal Interaction
This compound exerts its inhibitory effect by binding to the 50S subunit of the bacterial ribosome. Specifically, it targets the ribosomal protein L2 (encoded by the rplB gene). This interaction interferes with the peptidyl transferase center (PTC), the active site for peptide bond formation, ultimately halting protein elongation. The crystal structure of the related compound, Bactobolin A, in complex with the 70S ribosome has provided detailed insights into this binding interaction.[1]
Figure 1. Mechanism of action of this compound.
Actinobolin: A General Ribosomal Inhibitor
Actinobolin is also a known inhibitor of protein synthesis.[2] It is understood to target the ribosome, but its specific binding site and the precise molecular interactions are less well-characterized compared to Bactobolin. It is believed to interfere with the translation process, leading to the cessation of polypeptide chain elongation. Further structural and biochemical studies are needed to fully elucidate its detailed mechanism of action at the ribosomal level.
Figure 2. General mechanism of action of Actinobolin.
Experimental Protocols
To ensure reproducibility and enable comparative analysis, standardized experimental protocols are crucial. Below are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50), key parameters for evaluating antibacterial and anticancer activities, respectively.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.
Workflow for MIC Determination
Figure 3. Workflow for MIC determination.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound and Actinobolin stock solutions
-
Spectrophotometer (optional, for OD600 readings)
-
Incubator
Procedure:
-
Prepare Compound Dilutions: Perform a two-fold serial dilution of the test compounds (this compound or Actinobolin) in the microtiter plate using MHB. The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control (bacteria in MHB without compound) and a sterility control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Determination of Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro, such as cell proliferation. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Workflow for IC50 Determination (MTT Assay)
Figure 4. Workflow for IC50 determination using the MTT assay.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and Actinobolin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
This compound and Actinobolin are promising natural products with significant therapeutic potential. While both inhibit protein synthesis, this compound's interaction with the ribosome is more precisely understood. The lack of comprehensive, direct comparative data, particularly regarding their anticancer efficacy, highlights a critical area for future research. Head-to-head studies employing standardized protocols against a broad panel of bacterial strains and cancer cell lines are necessary to fully delineate their respective strengths and weaknesses. Furthermore, a deeper investigation into the specific ribosomal binding site and mechanism of action of Actinobolin will provide valuable insights for the rational design of novel and more potent derivatives. This comparative guide serves as a foundational resource to stimulate and guide such future investigations.
References
A Structural Showdown: Unraveling the Ribosomal Binding of Bactobolin A and Bactobolin C
A Comparative Guide for Researchers and Drug Development Professionals
Bactobolins, a class of polyketide-peptide antibiotics, have garnered significant interest for their potent antibacterial activity. This guide provides a detailed structural and functional comparison of two key analogs, Bactobolin (B605904) A and Bactobolin C, focusing on their interaction with the bacterial ribosome. By presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanism of action, this document aims to be a valuable resource for researchers in microbiology, structural biology, and antibiotic development.
At a Glance: Key Differences and Similarities
| Feature | Bactobolin A | This compound |
| Primary Ribosomal Target | 50S subunit, specifically ribosomal protein uL2 and 23S rRNA | Inferred to be the 50S subunit, targeting ribosomal protein uL2 |
| Binding Site Location | A novel site within the 50S subunit, near the peptidyl transferase center (PTC) | Presumed to be the same or a highly similar site to Bactobolin A |
| Mechanism of Action | Displaces the CCA-end of the P-site tRNA, inhibiting translation | Believed to be the same as Bactobolin A, leading to translation inhibition |
| Crystal Structure with Ribosome | Yes, 3.4 Å resolution structure available (PDB ID: 4Y4P, 4V50) | Not available |
Quantitative Analysis: A Comparison of Potency
While direct binding affinities (Kd, Ki) for Bactobolin A and C to the ribosome are not extensively reported in the literature, their antibacterial efficacy can be compared through Minimum Inhibitory Concentration (MIC) values. The following table summarizes the MIC values of Bactobolin A and C against various bacterial strains.
| Bacterial Strain | Bactobolin A MIC (µg/mL) | This compound MIC (µg/mL) | Reference |
| Bacillus subtilis | 0.05 | 0.1 | [1] |
| Staphylococcus aureus | 0.1 | 0.2 | [2] |
| Escherichia coli | 3.1 | 6.3 | [3] |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Structural Insights: Visualizing the Ribosomal Interaction
The high-resolution crystal structure of Bactobolin A in complex with the Thermus thermophilus 70S ribosome provides a detailed view of its binding site. Bactobolin A nestles into a previously unseen pocket on the 50S subunit, primarily interacting with helix 73 of the 23S rRNA and the ribosomal protein uL2.
Key interactions of Bactobolin A with the ribosome include:
-
Coordination by 23S rRNA: The antibiotic is coordinated by nucleotides such as A2613, C2085, U2449, A2611, and C2612.
-
Interaction with uL2: Resistance to bactobolins is conferred by mutations in the gene for ribosomal protein uL2, highlighting its importance in the binding site.
-
Displacement of P-site tRNA: Bactobolin A binding causes a conformational change in the P-site tRNA, shifting its CCA-end towards the A-site. This displacement is crucial to its mechanism of inhibiting protein synthesis.
While a crystal structure for this compound bound to the ribosome is not available, its structural similarity to Bactobolin A and the fact that resistance mutations in uL2 affect both compounds suggest that they share a common binding site and mechanism of action. The primary structural difference between Bactobolin A and C lies in the stereochemistry at a single chiral center, which may account for the observed differences in their antibacterial potency.
Mechanism of Action: A Step-by-Step Inhibition of Translation
The binding of Bactobolin A and C to the ribosome ultimately leads to the cessation of protein synthesis. The following diagram illustrates the proposed mechanism of action.
Caption: Bactobolin A/C binds to the 50S ribosomal subunit, displacing the P-site tRNA and stalling translation.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the interaction of bactobolins with the ribosome.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium.
Protocol:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is used to inoculate a sterile broth medium and incubated to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution of Antibiotic: The bactobolin compound is serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic in which no visible bacterial growth is observed.
X-ray Crystallography of Ribosome-Antibiotic Complexes
This technique is used to determine the three-dimensional structure of the antibiotic bound to the ribosome.
Protocol:
-
Ribosome Purification: 70S ribosomes are purified from a suitable bacterial strain (e.g., Thermus thermophilus).
-
Complex Formation: The purified ribosomes are incubated with the antibiotic (e.g., Bactobolin A) to form a stable complex.
-
Crystallization: The ribosome-antibiotic complex is crystallized using vapor diffusion or other crystallization methods.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and diffraction data are collected.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the ribosome-antibiotic complex is built and refined.
Caption: A generalized workflow for determining the crystal structure of an antibiotic bound to the ribosome.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Protocol:
-
Preparation of Cell-Free Extract: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.) is prepared from a bacterial source (e.g., E. coli).
-
Assay Setup: The cell-free extract is mixed with a messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase or a fluorescent protein).
-
Addition of Inhibitor: Different concentrations of the bactobolin compound are added to the reaction mixtures.
-
Incubation: The reactions are incubated to allow for protein synthesis.
-
Measurement of Protein Synthesis: The amount of reporter protein synthesized is quantified by measuring its activity (e.g., luminescence or fluorescence). A decrease in reporter signal in the presence of the bactobolin indicates inhibition of translation.
Caption: A typical workflow for an in vitro translation inhibition assay to assess the activity of antibiotics.
Conclusion
Bactobolin A and C are potent inhibitors of bacterial protein synthesis that target a novel site on the 50S ribosomal subunit. The detailed structural information available for Bactobolin A provides a strong foundation for understanding the mechanism of this class of antibiotics. While further structural studies on this compound are needed to elucidate the subtle differences in its interaction with the ribosome, the existing data strongly suggest a shared mechanism of action. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers working to understand and exploit the therapeutic potential of the bactobolins.
References
- 1. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacillus subtilis revives conventional antibiotics against Staphylococcus aureus osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Escherichia coli and Bacillus subtilis FtsZ Polymerization and Bacillus subtilis Growth by Dihydroxynaphtyl Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Bactobolin C
For researchers and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel are paramount. Handling potent compounds like Bactobolin C, a cytotoxic agent, necessitates rigorous adherence to established safety and disposal protocols to mitigate risks of exposure and environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring a safe and compliant laboratory environment.
Personal Protective Equipment (PPE) and Waste Handling Summary
Proper disposal of this compound begins with stringent personal protection and appropriate waste containment. As a cytotoxic compound, all materials coming into contact with this compound must be treated as hazardous waste.[1][2] The following table summarizes the essential equipment and handling containers required.
| Equipment/Container | Specification | Purpose |
| Gloves | Chemotherapy-approved, powder-free, nitrile gloves (double-gloving recommended) | To prevent skin contact with this compound. |
| Gown | Disposable, impermeable, long-sleeved gown | To protect clothing and skin from contamination. |
| Eye Protection | Safety glasses with side shields or a face shield | To protect eyes from splashes or aerosols. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the solid compound or creating solutions to prevent inhalation.[3] |
| Waste Containers | Clearly labeled, leak-proof, puncture-resistant containers with a secure lid | For the collection of solid and liquid waste contaminated with this compound.[1][2] |
| Sharps Containers | Puncture-proof containers specifically for cytotoxic sharps | For disposal of needles, syringes, and other sharp objects contaminated with this compound. |
| Waste Bags | Thick, plastic, sealable bags labeled as "Cytotoxic Waste" | For bagging contaminated labware and PPE before placement in waste containers. |
Experimental Protocol for the Disposal of this compound
The following protocol outlines the step-by-step procedure for the safe disposal of this compound and associated contaminated materials. This process should be conducted within a designated area, preferably inside a chemical fume hood or a biological safety cabinet.
Materials:
-
Appropriate PPE (as listed in the table above)
-
Labeled cytotoxic waste containers (for solid and liquid waste)
-
Cytotoxic sharps container
-
Sealable plastic bags labeled "Cytotoxic Waste"
-
70% ethanol (B145695) or another suitable decontamination solution
-
Absorbent pads
Procedure:
-
Preparation:
-
Don all required PPE before handling this compound or any contaminated materials.
-
Cover the work surface with absorbent pads to contain any potential spills.
-
Ensure all necessary waste containers are readily accessible within the work area.
-
-
Segregation of Waste:
-
Solid Waste: All non-sharp solid waste, including contaminated gloves, gowns, absorbent pads, and labware (e.g., pipette tips, tubes), should be placed into a sealable plastic bag labeled "Cytotoxic Waste."
-
Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a designated, leak-proof, and clearly labeled liquid waste container. Do not pour this compound solutions down the drain.
-
Sharps Waste: All contaminated sharps, such as needles, syringes, and glass vials, must be immediately placed into a designated cytotoxic sharps container.
-
-
Packaging and Labeling:
-
Once the sealable plastic bag for solid waste is full, securely seal it.
-
Place the sealed bag into the larger, rigid cytotoxic waste container.
-
Ensure the lids of both liquid and solid waste containers are securely fastened.
-
All waste containers must be clearly labeled with "Cytotoxic Waste" and any other identifiers required by your institution's waste management program.
-
-
Decontamination of Work Area:
-
Wipe down all surfaces and equipment that may have come into contact with this compound using a suitable decontamination solution (e.g., 70% ethanol).
-
Dispose of the cleaning materials as solid cytotoxic waste.
-
-
Doffing of PPE:
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Dispose of all disposable PPE as solid cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
-
Final Disposal:
-
Store the sealed and labeled cytotoxic waste containers in a designated, secure area until they are collected by a licensed hazardous waste disposal service. Adhere to your institution's specific procedures for waste pickup and disposal.
-
This compound Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, from initial handling to final waste removal.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety and waste management guidelines.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Bactobolin C
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Bactobolin C, a potent cytotoxic and antitumor antibiotic. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of research.
This compound and its analogs are considered hazardous materials. Bactobolin is harmful if swallowed and is a suspected carcinogen[1]. Therefore, all handling procedures must be conducted with the utmost care, utilizing appropriate personal protective equipment (PPE) and engineering controls to minimize exposure risk.
Personal Protective Equipment (PPE) and Handling
When working with this compound, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE and handling procedures.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978)[2][3] | Prevents skin contact and absorption. The outer glove should be removed and disposed of as cytotoxic waste immediately after handling. |
| Gown | Disposable, back-closing, low-permeability gown tested for use with chemotherapy drugs[2][3] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles and a full-face shield | Protects eyes and face from splashes and aerosols. |
| Respiratory Protection | A fit-tested N95 respirator or higher | Minimizes the risk of inhaling aerosolized particles, especially during weighing and solution preparation. |
| Engineering Controls | Certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) | Provides a contained workspace to prevent the release of hazardous materials into the laboratory environment. |
| Hand Hygiene | Thoroughly wash hands with soap and water before donning and after doffing PPE. | Removes any potential residual contamination. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
